4-(2-Cyanophenylmethoxy)phenylboronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
[4-[(2-cyanophenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BNO3/c16-9-11-3-1-2-4-12(11)10-19-14-7-5-13(6-8-14)15(17)18/h1-8,17-18H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJXMTNIYDUFJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2=CC=CC=C2C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655553 | |
| Record name | {4-[(2-Cyanophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-43-6 | |
| Record name | {4-[(2-Cyanophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(2-Cyanophenylmethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis pathway for 4-(2-Cyanophenylmethoxy)phenylboronic acid, a valuable reagent in organic chemistry, particularly as a building block in the synthesis of complex molecules for pharmaceutical and materials science applications. The document outlines a logical and experimentally supported approach, including detailed protocols, quantitative data, and process visualizations.
Core Synthetic Strategy: Williamson Ether Synthesis
The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This strategy involves the reaction of a phenoxide with an alkyl halide. In this specific case, the synthesis proceeds via the reaction of 4-hydroxyphenylboronic acid (or its protected pinacol ester derivative) with 2-cyanobenzyl bromide. The use of the pinacol ester of 4-hydroxyphenylboronic acid is often preferred to prevent side reactions associated with the free boronic acid group.
The overall transformation can be visualized as a two-step process:
-
Protection of Boronic Acid: 4-Hydroxyphenylboronic acid is first converted to its pinacol ester, 2-(4-hydroxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This protection enhances stability and improves solubility in organic solvents.
-
Ether Synthesis: The protected phenol is then coupled with 2-cyanobenzyl bromide in the presence of a base to form the desired ether linkage.
-
Deprotection (Optional): The pinacol ester can be hydrolyzed to the free boronic acid if required for subsequent reactions.
Visualized Synthesis Pathway
The following diagram illustrates the key steps in the synthesis of this compound pinacol ester.
Experimental Protocols
The following protocols are detailed methodologies for the key experimental steps in the synthesis.
3.1. Step 1: Synthesis of 2-(4-Hydroxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This procedure outlines the protection of 4-hydroxyphenylboronic acid using pinacol.
-
Materials:
-
4-Hydroxyphenylboronic acid
-
Pinacol
-
Toluene
-
-
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and heat source
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 4-hydroxyphenylboronic acid (1.0 eq), pinacol (1.1 eq), and toluene (sufficient to suspend the reagents).
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can often be used in the next step without further purification. If necessary, purification can be achieved by recrystallization from a suitable solvent system like ethyl acetate/hexanes.
-
3.2. Step 2: Synthesis of this compound Pinacol Ester
This protocol details the Williamson ether synthesis to form the final product.
-
Materials:
-
2-(4-Hydroxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (from Step 1)
-
2-Cyanobenzyl bromide
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and heat source
-
Standard workup glassware (separatory funnel, beakers, etc.)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-(4-hydroxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 eq) in DMF.
-
Add potassium carbonate (1.5 - 2.0 eq) to the solution.
-
Add 2-cyanobenzyl bromide (1.1 eq) to the reaction mixture.
-
Stir the mixture at room temperature or gently heat to 50-60 °C for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound pinacol ester.
-
Quantitative Data Summary
The following tables provide representative quantitative data for the synthesis. Yields and specific quantities may vary based on reaction scale and optimization.
Table 1: Reagent Quantities for Synthesis
| Step | Reagent | Molar Equiv. | Typical Amount (for 10 mmol scale) |
| 1 | 4-Hydroxyphenylboronic Acid | 1.0 | 1.38 g |
| Pinacol | 1.1 | 1.30 g | |
| 2 | 2-(4-Hydroxyphenyl)...dioxaborolane | 1.0 | 2.20 g |
| 2-Cyanobenzyl Bromide | 1.1 | 2.16 g | |
| Potassium Carbonate | 2.0 | 2.76 g |
Table 2: Typical Reaction Conditions and Yields
| Step | Solvent | Temperature (°C) | Duration (h) | Typical Yield (%) |
| 1 | Toluene | Reflux (~111°C) | 2 - 4 | 90 - 98% |
| 2 | DMF | 25 - 60°C | 4 - 12 | 75 - 90% |
Experimental Workflow Visualization
The general workflow for a single experimental step, from setup to product isolation, is depicted below.
This guide provides a foundational pathway for the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and scale requirements. Standard laboratory safety procedures should be followed at all times.
An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Cyanophenylmethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-(2-Cyanophenylmethoxy)phenylboronic acid. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document establishes a predictive and comparative framework based on the well-characterized properties of structurally similar phenylboronic acid derivatives. The guide details generalized experimental protocols for synthesis and characterization, including spectroscopic and chromatographic techniques, and presents data for analogous compounds to offer a valuable resource for researchers working with or planning to synthesize this compound.
Introduction
Phenylboronic acids are a pivotal class of compounds in organic chemistry and drug development, primarily recognized for their utility in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Their unique ability to reversibly bind with diols also makes them valuable in the design of sensors and drug delivery systems. This compound is a bifunctional molecule incorporating a boronic acid moiety and a cyanophenyl group, suggesting its potential as a versatile building block in the synthesis of complex organic molecules and as a scaffold in medicinal chemistry. This guide aims to consolidate the known information and provide a practical framework for the experimental investigation of this compound.
Core Physicochemical Properties
Direct experimental data for this compound is scarce. However, its fundamental properties can be identified from supplier information and theoretical calculations.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₂BNO₃ | [1] |
| Molecular Weight | 253.06 g/mol | [1] |
| CAS Number | 1256358-43-6 | [1] |
To provide a practical reference, the following table summarizes the experimentally determined physicochemical properties of several closely related phenylboronic acid derivatives. These compounds share key structural features with the target molecule and can be used to estimate its properties.
Table of Physicochemical Properties of Related Phenylboronic Acids
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | pKa |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 216 | Soluble in diethyl ether, ethanol; 10 g/L in water (20 °C)[2] | 8.83[2] |
| 4-Cyanophenylboronic Acid | C₇H₆BNO₂ | 146.94 | >350 | Insoluble in water[3] | 7.38 (Predicted) |
| 4-(Hydroxymethyl)phenylboronic acid | C₇H₉BO₃ | 151.97 | 251-256 | - | - |
| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | 152.97 | 204-206 | - | 9.25 (in water)[4] |
| 4-(Cyanomethyl)phenylboronic acid | C₈H₈BNO₂ | 160.97 | 191 | White to light yellow crystalline powder[5] | - |
Experimental Protocols
The following sections detail generalized experimental protocols that can be adapted for the synthesis and characterization of this compound, based on standard procedures for analogous compounds.
Synthesis
A plausible synthetic route to this compound involves a Williamson ether synthesis. This would typically be followed by purification via recrystallization or silica gel column chromatography.
General Protocol for Synthesis:
-
Reaction Setup: To a solution of 4-(hydroxymethyl)phenylboronic acid pinacol ester in an anhydrous aprotic solvent such as THF or DMF, add a suitable base (e.g., sodium hydride).
-
Addition of Alkylating Agent: Stir the mixture at room temperature, then add 2-cyanobenzyl bromide dropwise.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Deprotection: The pinacol protecting group is then removed under acidic conditions to yield the final boronic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system or by silica gel column chromatography.
Characterization
NMR spectroscopy is essential for the structural elucidation of the target compound.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the phenylboronic acid and the cyanophenyl rings, a singlet for the benzylic methylene protons, and a broad singlet for the B(OH)₂ protons. Chemical shifts are reported in ppm downfield from a TMS standard.[4]
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms, including the quaternary carbon of the cyano group and the carbon atom attached to the boron.[4]
-
¹¹B NMR: Boron-11 NMR is a useful technique to characterize the boron center. A single resonance is expected, with a chemical shift that can distinguish between the trigonal planar boronic acid and a potential tetrahedral boronate ester if formed.[4]
IR spectroscopy can identify the key functional groups present in the molecule.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.
-
C≡N Stretch: A sharp, medium-intensity absorption around 2220-2230 cm⁻¹.
-
C-O Stretch: An absorption in the 1200-1300 cm⁻¹ region for the ether linkage.
-
B-O Stretch: A strong absorption band typically observed around 1310-1380 cm⁻¹.[6]
Typical IR Sample Preparation: The spectrum can be recorded on a solid sample using a KBr pellet or with an Attenuated Total Reflectance (ATR) accessory.[6]
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Technique: Electrospray ionization (ESI) is a common technique for the analysis of boronic acids.
-
Expected Ion: The high-resolution mass spectrum (HRMS) should show the [M+H]⁺ or [M-H]⁻ ion, confirming the molecular formula.
The melting point is a key indicator of purity. It would be determined using a standard melting point apparatus. For many phenylboronic acids, decomposition is observed at the melting point.[4]
The solubility of phenylboronic acids can vary significantly with substitution.[7]
General Procedure:
-
Add a small, known amount of the compound to a known volume of a solvent (e.g., water, ethanol, DMSO, chloroform) at a specific temperature.
-
Stir the mixture for a prolonged period to ensure equilibrium is reached.
-
If the solid dissolves completely, add more solute until saturation is achieved.
-
The concentration of the saturated solution can be determined gravimetrically or by a suitable analytical technique.
The acidity of the boronic acid moiety is a crucial parameter.
Potentiometric Titration:
-
Dissolve a known amount of the compound in a suitable solvent mixture (e.g., water/ethanol).
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH).
-
Monitor the pH of the solution as a function of the volume of base added.
-
The pKa can be determined from the midpoint of the titration curve.
Visualization of Experimental Workflows
The following diagrams illustrate the generalized workflows for the synthesis and characterization of this compound.
Caption: Generalized synthetic workflow for this compound.
Caption: Standard characterization workflow for physicochemical properties.
Applications in Research and Drug Development
The bifunctional nature of this compound makes it a promising candidate for various applications:
-
Suzuki-Miyaura Coupling: The boronic acid moiety can participate in palladium-catalyzed cross-coupling reactions to introduce the 2-cyanophenylmethoxy-phenyl group into complex molecules, a common strategy in the synthesis of pharmaceuticals and functional materials.
-
Diol Sensing: The boronic acid can form reversible covalent bonds with diols, such as those found in saccharides. This property can be exploited in the development of fluorescent or colorimetric sensors for biologically important sugars.
-
Drug Delivery: The ability to interact with diols can be utilized to design drug delivery systems that target glycoproteins, which are often overexpressed on the surface of cancer cells.
Conclusion
References
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. spectrabase.com [spectrabase.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. d-nb.info [d-nb.info]
A Technical Guide to 4-(2-Cyanophenylmethoxy)phenylboronic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(2-Cyanophenylmethoxy)phenylboronic acid, a specialized organic compound with significant potential in medicinal chemistry and materials science. While specific data for this particular isomer is limited in publicly available literature, this document outlines a probable synthetic pathway, discusses its anticipated physicochemical properties based on related isomers, and explores its applications, particularly as a building block in the synthesis of complex molecules.
Compound Identification
While a specific CAS number for this compound is not readily found, its identity is defined by its chemical structure.
-
IUPAC Name: (4-((2-cyanobenzyl)oxy)phenyl)boronic acid
The structure consists of a phenylboronic acid moiety connected via an ether linkage to a benzyl group, which is substituted with a cyano group at the ortho (2) position. This specific arrangement of functional groups offers a unique stereoelectronic profile for applications in organic synthesis.
Physicochemical Properties
Quantitative data for this compound is not extensively documented. However, properties can be inferred from closely related isomers and analogous compounds. The data presented below is for related cyanophenylboronic acids and should be considered as a reference point.
| Property | 3-Cyanophenylboronic Acid | 4-Cyanophenylboronic Acid |
| Molecular Formula | C₇H₆BNO₂ | C₇H₆BNO₂ |
| Molecular Weight | 146.94 g/mol | 146.94 g/mol |
| Appearance | White to light yellow crystalline powder | White to yellow powder |
| Melting Point | >300 °C | >350 °C (lit.) |
Data sourced from publicly available chemical databases.
Synthetic Pathways
The synthesis of this compound can be logically approached through a multi-step process, leveraging well-established organic reactions. The primary strategy involves the preparation of a key intermediate, 2-cyanobenzyl bromide, followed by an etherification reaction and subsequent borylation.
A plausible synthetic route is outlined below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis of the target compound are not available. However, the following are generalized procedures for the key reactions involved in the proposed synthesis.
This procedure is based on a standard radical bromination of a benzylic methyl group.
-
Materials: o-Toluonitrile, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄), Saturated aqueous sodium bicarbonate solution.
-
Procedure:
-
Dissolve o-toluonitrile (1 equivalent) and N-bromosuccinimide (1.05-1.1 equivalents) in carbon tetrachloride.
-
Add a catalytic amount of AIBN (0.05 equivalents).
-
Heat the reaction mixture to reflux (approximately 90°C) for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.[1]
-
Cool the mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-cyanobenzyl bromide.[1]
-
The product can be further purified by recrystallization from a suitable solvent like cyclohexane.[2]
-
This step involves the formation of the ether linkage between 2-cyanobenzyl bromide and a protected 4-hydroxyphenylboronic acid. The boronic acid is often protected as a pinacol ester to prevent side reactions.
-
Materials: 4-Hydroxyphenylboronic acid pinacol ester, 2-Cyanobenzyl bromide, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 4-hydroxyphenylboronic acid pinacol ester (1 equivalent) in DMF, add potassium carbonate (1.5-2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add 2-cyanobenzyl bromide (1.1 equivalents) to the reaction mixture.
-
Heat the reaction to 60-80°C and stir for 4-12 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
The final step is the hydrolysis of the pinacol ester to yield the free boronic acid.
-
Materials: Protected boronic acid ester, Tetrahydrofuran (THF), Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve the boronic acid pinacol ester in a mixture of THF and aqueous HCl (e.g., 2M).
-
Stir the mixture vigorously at room temperature for 2-6 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield this compound.
-
Applications in Research and Development
The unique structure of this compound makes it a valuable building block in several areas of chemical research, particularly in drug discovery and materials science.
The primary application of arylboronic acids is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is fundamental in the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals.
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
The cyanobenzyl ether moiety is of interest in medicinal chemistry. The cyano group can act as a hydrogen bond acceptor or be transformed into other functional groups. The overall structure can serve as a scaffold for the synthesis of inhibitors for various enzymes or receptor antagonists. Heterocyclic compounds, which can be synthesized using this building block, are prevalent in a vast number of approved drugs.[3][4]
Arylboronic acids are also used in the development of sensors and functional materials. The boronic acid group can reversibly bind to diols, which is a basis for glucose sensors. The extended aromatic system of the target molecule could be incorporated into polymers or other materials to tune their electronic and optical properties.
Safety and Handling
While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for laboratory chemicals. Boronic acids are generally considered to be irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Disclaimer: This document is intended for informational purposes for a scientific audience. The proposed synthetic pathways and experimental protocols are based on established chemical principles and literature for analogous compounds. Researchers should conduct their own literature searches and risk assessments before attempting any chemical synthesis.
References
An In-depth Technical Guide to the Solubility of 4-(2-Cyanophenylmethoxy)phenylboronic acid in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(2-Cyanophenylmethoxy)phenylboronic acid. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide extrapolates expected solubility trends based on the known behavior of structurally similar phenylboronic acids. Furthermore, it offers detailed experimental protocols for determining solubility and visual diagrams to illustrate key experimental workflows and factors influencing solubility.
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Protic Solvents | Water, Ethanol, Methanol | Low to Moderate | The boronic acid group can form hydrogen bonds with protic solvents, but the large organic backbone may limit solubility, especially in water. |
| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | These solvents are strong organic solvents capable of solvating a wide range of compounds, including those with polar functional groups. DMSO is often used to create stock solutions.[5] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Phenylboronic acids generally exhibit high solubility in ethereal solvents.[2][3][4] |
| Ketones | Acetone, 3-Pentanone | High | Similar to ethers, ketones are effective solvents for phenylboronic acids.[2][3][4][6] |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Moderate | Phenylboronic acid has moderate solubility in chloroform.[2][3][4] |
| Aromatic Hydrocarbons | Toluene, Benzene | Low | The polar boronic acid and cyano groups are not well-solvated by nonpolar aromatic hydrocarbons. |
| Aliphatic Hydrocarbons | Hexanes, Heptane | Very Low | Phenylboronic acids generally have very poor solubility in nonpolar aliphatic hydrocarbons.[1] |
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data, the following established methodologies are recommended.
Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility[7].
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of excess solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Subsequently, separate the saturated supernatant from the solid residue by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step.
-
Concentration Analysis: Accurately determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Data Reporting: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).
Kinetic Solubility Assay
Kinetic solubility is often determined in early drug discovery to assess structure-solubility relationships and is a higher-throughput method[5].
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Addition of Aqueous Buffer: To a separate 96-well plate, add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Addition: Transfer a small, fixed volume of each DMSO dilution into the corresponding wells of the aqueous buffer plate. This rapid addition of a DMSO solution to an aqueous anti-solvent can induce precipitation.
-
Precipitation Detection: The point at which precipitation occurs is detected, often by turbidimetry (nephelometry), which measures the scattering of light by suspended particles[8]. The concentration in the last clear well is reported as the kinetic solubility. Alternatively, after an incubation period, the plate can be filtered or centrifuged, and the concentration in the supernatant can be measured by UV-Vis spectroscopy or LC-MS/MS[8].
Visual Diagrams
Experimental Workflow for Solubility Determination
The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound.
Caption: A generalized workflow for determining thermodynamic and kinetic solubility.
Factors Influencing Phenylboronic Acid Solubility
The solubility of phenylboronic acids is a multifactorial property. The following diagram illustrates the key factors that can influence the solubility of these compounds.
Caption: Key factors influencing the solubility of phenylboronic acids.
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. pharmatutor.org [pharmatutor.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of 4-(2-Cyanophenylmethoxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the molecular structure and conformational properties of 4-(2-Cyanophenylmethoxy)phenylboronic acid, a compound of interest in medicinal chemistry and materials science. In the absence of direct crystallographic data for this specific molecule, this paper presents a modeled structure derived from analogous compounds and computational chemistry principles. This guide offers predicted geometric parameters, discusses conformational flexibility, and outlines a plausible synthetic methodology, serving as a valuable resource for researchers working with this and related molecular scaffolds.
Introduction
Phenylboronic acids are a critical class of compounds, widely utilized in Suzuki-Miyaura cross-coupling reactions, as sensors for carbohydrates, and as pharmacophores in drug discovery. The introduction of a cyanophenylmethoxy substituent at the 4-position of the phenylboronic acid core imparts specific steric and electronic properties that can influence molecular recognition, reactivity, and therapeutic efficacy. Understanding the three-dimensional structure and conformational dynamics of this compound is therefore crucial for its rational application in various scientific domains. This guide synthesizes available data on structurally related molecules to provide a comprehensive overview of its key structural features.
Predicted Molecular Structure and Geometry
While a crystal structure for this compound has not been reported in publicly accessible databases, a reliable model of its geometry can be constructed by analyzing crystallographic data of its constituent fragments: 4-alkoxyphenylboronic acids and diaryl ethers.
The boronic acid group, -B(OH)₂, is generally planar, with the phenyl ring being nearly coplanar with it, although slight rotations are common. The ether linkage (C-O-C) introduces significant conformational flexibility, primarily governed by the torsion angles around the C-O bonds.
Table 1: Predicted Bond Lengths for this compound
| Bond | Predicted Length (Å) | Justification/Reference Analog |
| B-C | 1.56 | Based on various phenylboronic acid crystal structures. |
| B-O | 1.37 | Typical B-O single bond length in boronic acids. |
| C-O (ether) | 1.37 | Characteristic of aryl ether linkages. |
| C-C (aromatic) | 1.39 | Average C-C bond length in a benzene ring. |
| C-C (benzyl) | 1.51 | Standard sp³-sp² C-C bond. |
| C≡N | 1.15 | Typical length for a cyano group triple bond. |
Table 2: Predicted Bond Angles for this compound
| Angle | Predicted Angle (°) | Justification/Reference Analog |
| C-B-O | 120 | Trigonal planar geometry around the boron atom. |
| O-B-O | 120 | Idealized trigonal planar geometry. |
| C-O-C (ether) | 118 | Common for diaryl ethers, allowing for steric relief. |
| B-C-C | 120 | Reflecting the sp² hybridization of the aromatic carbon. |
| C-C-C (aromatic) | 120 | Idealized angle for a benzene ring. |
Conformational Analysis
The overall shape of this compound is primarily determined by the torsional angles of the ether linkage. Diaryl ethers are known to adopt non-planar, "propeller-like" conformations to minimize steric hindrance between the aromatic rings.
The key dihedral angles that define the conformation are:
-
τ₁ (C_ar-O-C_benzyl-C_ar): Rotation around the O-CH₂ bond.
-
τ₂ (C_ar-C_ar-O-C_benzyl): Rotation around the phenyl-O bond.
Computational studies on diaryl ethers suggest that the lowest energy conformations arise from a balance between π-conjugation (favoring planarity) and steric repulsion (favoring twisting). For this compound, a twisted conformation is expected.
Caption: Key torsion angles governing the conformation.
Experimental Protocols
A plausible synthetic route to this compound involves a Williamson ether synthesis followed by a lithium-halogen exchange and borylation.
4.1. Synthesis of 2-((4-bromophenoxy)methyl)benzonitrile
-
To a solution of 4-bromophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-cyanobenzyl bromide (1.1 eq) to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC until the starting material is consumed.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-((4-bromophenoxy)methyl)benzonitrile.
4.2. Synthesis of this compound
-
Dissolve the 2-((4-bromophenoxy)methyl)benzonitrile (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous HCl (1 M) until the solution is acidic.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford this compound.
An In-depth Technical Guide to 4-(2-Cyanophenylmethoxy)phenylboronic acid: Commercial Availability and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(2-Cyanophenylmethoxy)phenylboronic acid, a valuable building block in modern organic synthesis. The document details its commercial availability, presents a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and visualizes the corresponding workflow and catalytic cycle.
Commercial Suppliers
This compound and its isomers are available from a number of chemical suppliers. The following table summarizes the available information for these compounds. Researchers are advised to inquire directly with the suppliers for the most current pricing and availability.
| Supplier | Product Name | Catalog Number | Purity | Notes |
| CRO SPLENDID LAB[1] | This compound | CSL-15134 | - | CAS: 1256358-43-6.[1] |
| Eon Biotech (via Echemi)[2] | Boronic acid, B-[2-[(2-cyanophenyl)methoxy]phenyl]- | - | - | CAS: 1256355-77-7.[2] |
| BioOrganics[3] | 2-(4-Cyanophenylmethoxy)phenylboronic acid | BO-92689 | >98% | CAS: 1256355-66-4.[3] |
This table is not exhaustive and represents a snapshot of available data. Purity, availability, and pricing are subject to change. For research and development purposes, it is crucial to obtain a certificate of analysis from the supplier.
Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Reaction
Substituted phenylboronic acids are cornerstone reagents in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds, particularly for generating biaryl structures.[4] This reaction is widely used in the synthesis of pharmaceuticals and other complex organic molecules due to its mild conditions and high functional group tolerance.[5]
Detailed Experimental Protocol: Representative Suzuki-Miyaura Coupling
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with a substituted phenylboronic acid. This protocol is based on established methodologies and may require optimization for specific substrates.[6][7]
Materials and Reagents:
-
Aryl halide (e.g., 1-bromo-4-nitrobenzene) (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 4:1 mixture of 1,4-dioxane and water)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling the flask three times.
-
Solvent Addition: The degassed 1,4-dioxane/water solvent mixture is added via syringe. The resulting mixture is sparged with the inert gas for an additional 10-15 minutes to ensure all oxygen is removed.
-
Catalyst Addition: The palladium catalyst (5 mol%) is added to the reaction mixture under a positive pressure of the inert gas.
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred vigorously for the required time (typically 4-24 hours).[5]
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. Water is added, and the aqueous phase is extracted three times with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction described above.
The Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[5][8]
References
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 2. echemi.com [echemi.com]
- 3. BioOrganics [bioorganics.biz]
- 4. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
An In-depth Technical Guide to 4-(2-Cyanophenylmethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(2-Cyanophenylmethoxy)phenylboronic acid, a bifunctional organic compound with significant potential in synthetic chemistry and drug discovery. While specific experimental data for this compound is not extensively available in public literature, this document compiles foundational knowledge, proposes detailed experimental protocols based on established methodologies for analogous structures, and explores its potential applications.
Chemical Identity and Properties
This compound is a derivative of phenylboronic acid featuring a cyanobenzyl ether moiety. This unique combination of a boronic acid group, a versatile handle for cross-coupling reactions, and a cyanophenyl group, a common pharmacophore, makes it a valuable building block in medicinal chemistry and materials science.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | [4-[(2-cyanophenyl)methoxy]phenyl]boronic acid | Fluorochem[1] |
| CAS Number | 1256358-43-6 | Fluorochem[1], CRO SPLENDID LAB[2] |
| Molecular Formula | C₁₄H₁₂BNO₃ | Fluorochem[1], CRO SPLENDID LAB[2] |
| Molecular Weight | 253.06 g/mol | CRO SPLENDID LAB[2] |
| Canonical SMILES | N#CC1=CC=CC=C1COC1=CC=C(B(O)O)C=C1 | Fluorochem[1] |
| InChI | InChI=1S/C14H12BNO3/c16-9-11-3-1-2-4-12(11)10-19-14-7-5-13(6-8-14)15(17)18/h1-8,17-18H,10H2 | Fluorochem[1] |
| Predicted logP | 2.5 - 3.5 | (Predicted) |
| Predicted pKa | 8.5 - 9.5 (Boronic Acid) | (Predicted) |
| Appearance | White to off-white solid | (Typical for phenylboronic acids) |
| Solubility | Soluble in methanol, DMSO, and THF; sparingly soluble in water. | (Typical for phenylboronic acids) |
Proposed Synthesis Protocol
A plausible and efficient synthetic route to this compound involves a two-step process: a Williamson ether synthesis followed by a borylation reaction. This approach leverages readily available starting materials.
Experimental Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Methodology
Step 1: Synthesis of this compound pinacol ester (Williamson Ether Synthesis)
-
To a solution of 4-hydroxyphenylboronic acid pinacol ester (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).[3][4][5][6]
-
Stir the mixture at room temperature for 15-30 minutes to form the corresponding phenoxide.
-
Add 2-cyanobenzyl bromide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pinacol ester.
Step 2: Hydrolysis to this compound
-
Dissolve the purified this compound pinacol ester in a mixture of tetrahydrofuran (THF) and water.
-
Add an acid, such as 2M hydrochloric acid, and stir the mixture vigorously at room temperature.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound. The product can be further purified by recrystallization if necessary.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / m/z |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.05 (s, 2H, B(OH)₂), 7.90 (d, J=8.0 Hz, 1H, Ar-H), 7.75 (d, J=8.4 Hz, 2H, Ar-H), 7.70 (t, J=7.6 Hz, 1H, Ar-H), 7.55 (d, J=7.6 Hz, 1H, Ar-H), 7.50 (t, J=7.6 Hz, 1H, Ar-H), 7.05 (d, J=8.4 Hz, 2H, Ar-H), 5.30 (s, 2H, OCH₂). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 160.5, 140.0, 135.5, 133.5, 133.0, 129.0, 128.0, 118.0, 115.0, 112.0, 69.0. (Note: Carbon attached to boron may be broad or not observed). |
| Mass Spec (ESI-) | [M-H]⁻ calculated for C₁₄H₁₁BNO₃⁻: 252.08. |
Potential Applications in Research and Development
The unique structural features of this compound suggest its utility in several areas of chemical and pharmaceutical research.
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of phenylboronic acids is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[7] This compound serves as a versatile building block to introduce the 4-(2-cyanophenylmethoxy)phenyl moiety into various organic scaffolds.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. 4-氰基苯基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
Stability and Storage of 4-(2-Cyanophenylmethoxy)phenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(2-Cyanophenylmethoxy)phenylboronic acid. Due to the limited availability of stability data for this specific molecule, this document draws upon the well-established chemistry and behavior of arylboronic acids as a class to provide a robust framework for its handling and storage. The principles and protocols outlined herein are intended to ensure the integrity and reliability of this compound in research and development applications.
Core Stability Considerations for Arylboronic Acids
Arylboronic acids, while generally stable compounds, are susceptible to several degradation pathways that can impact their purity, reactivity, and overall viability as research or therapeutic agents. Understanding these potential instabilities is critical for proper handling and storage.
The primary degradation pathways for arylboronic acids include:
-
Dehydration to Boroxines: Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines. This equilibrium can complicate accurate quantification and may affect the compound's solubility and reactivity.
-
Oxidative Deboronation: A significant degradation route involves the oxidation of the carbon-boron bond, which leads to the formation of the corresponding phenol and boric acid.[1] This process can be initiated by atmospheric oxygen and accelerated by the presence of reactive oxygen species (ROS).[1]
-
Hydrolysis: While more pertinent to boronic esters, the potential for hydrolysis back to the boronic acid is a key consideration, especially if the compound is used to form such esters.[2][3] The stability of boronic esters to hydrolysis is influenced by steric hindrance around the boron atom.[2][3]
-
Protodeboronation: This pathway involves the cleavage of the carbon-boron bond by a proton source, resulting in the formation of the corresponding arene (in this case, 2-(4-methoxyphenyl)benzonitrile) and boric acid. This is a known decomposition route for some (hetero)arylboronic acids, particularly under basic aqueous conditions.[4]
| Degradation Pathway | Triggering Factors | Potential Byproducts |
| Dehydration | Heat, vacuum, presence of drying agents | Boroxine (cyclic trimer) |
| Oxidative Deboronation | Oxygen, reactive oxygen species (ROS), light | 4-hydroxy-3-(2-cyanophenylmethoxy)benzaldehyde, Boric acid |
| Hydrolysis (of esters) | Water, acidic or basic conditions | This compound, corresponding alcohol |
| Protodeboronation | Protons (acidic or basic conditions), water | 2-(4-methoxyphenyl)benzonitrile, Boric acid |
Recommended Storage and Handling Conditions
To mitigate the degradation pathways described above, specific storage and handling procedures are recommended for this compound and other arylboronic acids.
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable. | Reduces the rate of all chemical degradation pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen and moisture, thereby inhibiting oxidative deboronation and boroxine formation. |
| Light | Protect from light by storing in an amber vial or a light-blocking container. | Prevents photolytic degradation. |
| Moisture | Store in a desiccated environment. | Minimizes water content, which can facilitate hydrolysis and boroxine equilibrium shifts. |
Handling:
-
Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.
-
Handle the compound in an inert atmosphere glovebox whenever possible.
-
Use clean, dry spatulas and glassware.
-
For solution-based applications, use anhydrous solvents and prepare solutions fresh.
Experimental Protocols for Stability Assessment
The following are generalized protocols for assessing the stability of arylboronic acids like this compound. These should be adapted and validated for the specific compound and analytical instrumentation.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of an arylboronic acid sample.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate.[5]
-
Sample Solvent: Acetonitrile or a mixture of acetonitrile and water.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in the sample solvent to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Gradient: A typical starting point is a linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: A suitable UV wavelength should be determined by measuring the UV spectrum of the compound (e.g., 210 nm or the lambda max of the compound).[5]
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the area percentage of the main peak.
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.
General Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents.
-
Expose the solutions to various stress conditions as described below.
-
At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples by HPLC to determine the percentage of degradation and to observe the formation of any degradation products.
Stress Conditions:
-
Thermal Stress:
-
Expose solid compound and a solution to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 1, 3, 7, and 14 days).
-
-
Photostability:
-
Hydrolytic Stress:
-
Prepare solutions in acidic (0.1 M HCl), neutral (water), and basic (0.1 M NaOH) conditions.
-
Store the solutions at room temperature and elevated temperatures (e.g., 60°C) and analyze at various time points.
-
-
Oxidative Stress:
-
Prepare a solution in a solvent such as acetonitrile or water and add a small percentage of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Store at room temperature and analyze at various time points.
-
Visualizations
The following diagrams illustrate key concepts related to the stability and analysis of arylboronic acids.
Caption: Major degradation pathways for arylboronic acids.
Caption: Generalized workflow for assessing arylboronic acid stability.
Conclusion
While this compound is expected to behave as a typical arylboronic acid, its specific stability profile can only be definitively determined through empirical studies. The information and protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to establish appropriate storage conditions, handling procedures, and analytical methods to ensure the quality and integrity of this compound in their work. It is strongly recommended that stability studies be conducted on any batch of this material intended for critical applications to establish a suitable re-test date and to confirm its stability under the intended use conditions.
References
- 1. pnas.org [pnas.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. database.ich.org [database.ich.org]
An In-Depth Technical Guide to the Safe Handling of 4-(2-Cyanophenylmethoxy)phenylboronic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: A Scientist's Perspective on Chemical Safety
In the pursuit of novel therapeutics and chemical entities, the substrates of our innovation demand rigorous respect. 4-(2-Cyanophenylmethoxy)phenylboronic acid is a versatile intermediate, particularly valuable in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, a cornerstone of modern medicinal chemistry for forging carbon-carbon bonds.[1] Its utility, however, is paired with a specific hazard profile that necessitates a comprehensive understanding and disciplined handling. This guide moves beyond mere compliance, aiming to instill a deep-seated culture of safety by elucidating the why behind each safety protocol. We will explore the compound's inherent risks, establish robust procedures for its handling and use, and prepare for any potential contingencies.
Section 1: Hazard Identification and Classification
While specific toxicological data for this compound is not extensively published, a reliable hazard profile can be constructed by examining its structural motifs and data from analogous compounds, such as 4-cyanophenylboronic acid and other substituted phenylboronic acids.[2] The primary hazards are associated with irritation and acute toxicity upon ingestion.
GHS Classification (Anticipated)
Based on analogous structures, the following Globally Harmonized System (GHS) classification is anticipated. Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier.
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | ❗ | Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | ❗ | Warning |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | ❗ | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | ❗ | Warning |
Data synthesized from SDS of analogous compounds like 4-cyanophenylboronic acid and (2-formylphenyl)boronic acid.[2][3]
Toxicological Profile Summary:
-
Oral Toxicity : Phenylboronic acids generally exhibit moderate acute oral toxicity.[4][5] Ingestion can lead to harmful effects, necessitating immediate medical attention. The LD50 (Oral, Rat) for the parent phenylboronic acid is reported as 740 mg/kg.[5]
-
Dermal and Eye Irritation : Direct contact with the powder or solutions can cause significant skin and severe eye irritation.[2][6] Prolonged contact should be avoided.
-
Respiratory Irritation : As a fine powder, the compound poses a risk of respiratory tract irritation if inhaled. All weighing and transfer operations should be conducted in a well-ventilated area, preferably a fume hood.
-
Carcinogenicity and Mutagenicity : Currently, there is no evidence to suggest that this compound or its close analogues are carcinogenic.[5] However, some arylboronic acids have been noted as potentially weakly mutagenic, warranting cautious handling.[7]
Section 2: Prudent Practices for Handling and Storage
A disciplined approach to handling and storage is fundamental to mitigating the risks associated with this compound.
Personal Protective Equipment (PPE): The Researcher's First Line of Defense
The selection of PPE is not a matter of routine but a specific response to the identified hazards.
-
Eye Protection : Tight-sealing safety goggles are mandatory to protect against dust particles and splashes.[4]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling, avoiding cross-contamination.
-
Body Protection : A laboratory coat is required. For larger quantities or when generating dust is unavoidable, additional protective clothing may be necessary.[2]
-
Respiratory Protection : If work cannot be confined to a fume hood and dust is generated, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) should be used.[3]
Storage and Chemical Stability
Arylboronic acids require specific storage conditions to maintain their integrity.
-
Conditions to Avoid : Boronic acids are known to be sensitive to air and moisture.[4] They can undergo dehydration to form cyclic anhydrides (boroxines), which may impact reactivity.[8] They are also hygroscopic.[4][9]
-
Recommended Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated place, often under an inert atmosphere (e.g., argon or nitrogen).[4] Refrigeration is frequently recommended to maintain product quality.[2]
-
Incompatibilities : Store away from strong oxidizing agents, strong acids, and strong bases.[2][4]
The logical flow for safe handling and emergency preparedness is critical for laboratory personnel.
Caption: Workflow for Safe Handling and Emergency Response.
Section 3: Experimental Protocol: Safety-Integrated Suzuki-Miyaura Coupling
This section provides a representative protocol for a Suzuki-Miyaura cross-coupling reaction, embedding safety checkpoints throughout. This reaction is a primary application for arylboronic acids in drug discovery.[10][11]
Objective: To couple this compound with an aryl bromide (e.g., 4-bromoanisole).
Materials:
-
This compound (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)[12]
-
Base (e.g., K₂CO₃, 2.5 equiv)[12]
-
Solvent (e.g., 1,4-Dioxane/Water mixture)[13]
Step-by-Step Protocol:
-
Vessel Preparation (Safety Checkpoint 1):
-
Action: Choose a round-bottom flask of appropriate size (never more than 2/3 full) equipped with a magnetic stir bar and a reflux condenser.[13]
-
Rationale: Using a vessel of the correct size prevents dangerous pressure buildup and ensures efficient stirring.
-
-
Reagent Addition (Safety Checkpoint 2):
-
Action: In a fume hood, add 4-bromoanisole, this compound, and potassium carbonate to the flask.
-
Rationale: Solid reagents, especially fine powders like the boronic acid and base, should always be handled in a fume hood to prevent inhalation.[2]
-
-
Solvent Addition and Degassing (Safety Checkpoint 3):
-
Action: Add the dioxane and water solvent mixture. Sparge the mixture with an inert gas (argon or nitrogen) for 10-15 minutes.[13]
-
Rationale: Degassing is crucial for the catalytic cycle by removing oxygen, which can oxidize the Pd(0) catalyst. It also ensures the reaction is performed under a controlled atmosphere.
-
-
Catalyst Addition (Safety Checkpoint 4):
-
Action: Briefly remove the inert gas line and add the palladium catalyst. Immediately resume sparging for another 5 minutes before fitting the reflux condenser.
-
Rationale: Palladium catalysts are expensive and can be toxic. Adding the catalyst last under a positive flow of inert gas minimizes exposure and prevents degradation.
-
-
Reaction Execution (Safety Checkpoint 5):
-
Action: Heat the reaction mixture to the target temperature (e.g., 85-100 °C) using a heating mantle with a temperature controller.[13] Place a blast shield in front of the apparatus.
-
Rationale: Suzuki reactions can sometimes be exothermic.[12] Controlled heating and the use of a blast shield are prudent measures, especially when running a reaction for the first time or on a larger scale.
-
-
Workup and Purification (Safety Checkpoint 6):
-
Action: After the reaction is complete, cool the mixture to room temperature. Perform an aqueous workup, followed by extraction with an organic solvent. Dry, filter, and concentrate the organic phase using a rotary evaporator. Purify the crude product via flash column chromatography.
-
Rationale: The workup and purification steps involve handling solvents and silica gel. All operations should be performed in a fume hood to avoid inhaling solvent vapors or silica dust.
-
The following diagram illustrates the key stages and safety considerations within the Suzuki-Miyaura coupling workflow.
Caption: Safety-Integrated Suzuki-Miyaura Reaction Workflow.
Section 4: Emergency Procedures
Preparedness is paramount. In the event of an exposure or spill, a swift and correct response can significantly reduce harm.
-
In Case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
In Case of Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, call a physician.[3]
-
If Inhaled : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2]
-
If Swallowed : Call a poison control center or doctor immediately for treatment advice. Rinse mouth with water. Do NOT induce vomiting unless told to do so by a poison control center or doctor.[4]
-
Accidental Release : Ensure adequate ventilation and wear appropriate PPE.[4] For small spills, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[2] Prevent entry into drains or waterways.
Conclusion: Fostering a Proactive Safety Culture
This compound is a powerful tool in the arsenal of the synthetic chemist. Its effective use is intrinsically linked to a comprehensive understanding of its potential hazards. By integrating the principles of causality and self-validation into our laboratory practices—understanding why a protocol is in place and ensuring our procedures are robust—we elevate safety from a checklist to a core scientific principle. This proactive mindset not only protects researchers but also ensures the integrity and success of our scientific endeavors.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. laballey.com [laballey.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
theoretical calculations for 4-(2-Cyanophenylmethoxy)phenylboronic acid
An In-depth Technical Guide to the Theoretical and Experimental Analysis of 4-(2-Cyanophenylmethoxy)phenylboronic Acid
Abstract
This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for the analysis of this compound. While specific computational studies on this molecule are not yet prevalent in published literature, this document outlines a robust framework for its in silico characterization based on established computational protocols for similar phenylboronic acid derivatives. The guide details quantum mechanical computation methods, including Density Functional Theory (DFT), for the determination of molecular geometry, electronic properties, and spectroscopic signatures. Furthermore, it presents standardized experimental protocols for the synthesis and characterization of analogous boronic acids, providing a complete roadmap for researchers and professionals in drug development. All quantitative data is presented in structured tables for clarity, and key workflows and concepts are visualized using diagrams.
Introduction
Phenylboronic acids are a class of compounds with significant interest in medicinal chemistry and material science due to their unique chemical properties and biological activities.[1] The subject of this guide, this compound, is a functionalized derivative with potential applications stemming from its distinct structural motifs. Theoretical calculations are crucial for understanding the structure-activity relationships of such molecules. Computational methods, particularly DFT, allow for the prediction of molecular properties, including optimized geometry, electronic structure (HOMO-LUMO energy levels), and vibrational frequencies, which are essential for rational drug design and materials engineering.[2] This guide provides a hypothetical yet methodologically sound approach to the comprehensive theoretical and experimental investigation of this compound.
Theoretical Calculations
The in silico analysis of this compound would typically involve a series of computational steps to elucidate its structural and electronic properties.
Computational Workflow
The general workflow for the theoretical analysis is depicted below.
Methodologies
2.2.1. Geometry Optimization: The initial step involves the optimization of the molecule's three-dimensional structure to find its most stable conformation (a local minimum on the potential energy surface).[2] Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-311++G(d,p) is commonly employed for this purpose.[3][4]
2.2.2. Vibrational Frequency Analysis: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true minimum (absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[3][5]
2.2.3. Electronic Property Calculations: Key electronic properties are determined from the optimized geometry. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability.[3][5]
2.2.4. Spectroscopic Simulations: Theoretical calculations can also predict spectroscopic data. For instance, the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts.[5]
Hypothetical Data Presentation
The following tables present hypothetical calculated data for this compound, based on typical values for similar compounds found in the literature.
Table 1: Hypothetical Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| B-C | 1.56 | - | - |
| B-O1 | 1.37 | - | - |
| B-O2 | 1.37 | - | - |
| C-O-B | - | 121.0 | - |
| O1-B-O2 | - | 118.5 | - |
| C-B-O1-H1 | - | - | 0.0 (syn) / 180.0 (anti) |
| C-B-O2-H2 | - | - | 180.0 (anti) / 0.0 (syn) |
Table 2: Hypothetical Electronic Properties
| Property | Value (eV) |
| HOMO Energy | -6.50 |
| LUMO Energy | -1.80 |
| HOMO-LUMO Gap | 4.70 |
| Ionization Potential | 6.50 |
| Electron Affinity | 1.80 |
Table 3: Hypothetical Vibrational Frequencies
| Vibrational Mode | Wavenumber (cm-1) | Description |
| ν(O-H) | 3450 | O-H stretching |
| ν(C≡N) | 2230 | C≡N stretching |
| ν(C=C)aromatic | 1610, 1580 | Aromatic C=C stretching |
| ν(B-O) | 1350 | B-O stretching |
| ν(B-C) | 1200 | B-C stretching |
Experimental Protocols
The synthesis and characterization of this compound would follow established procedures for similar compounds.
Synthesis
A plausible synthetic route would involve the Williamson ether synthesis between 4-hydroxyphenylboronic acid and 2-(bromomethyl)benzonitrile in the presence of a suitable base (e.g., K2CO3) and a polar aprotic solvent (e.g., DMF or acetonitrile).
Protocol:
-
To a solution of 4-hydroxyphenylboronic acid (1.0 eq) in DMF, add K2CO3 (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-(bromomethyl)benzonitrile (1.0 eq) in DMF dropwise.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC until the starting material is consumed.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Characterization
The synthesized compound would be characterized using standard analytical techniques:
-
NMR Spectroscopy: 1H, 13C, and 11B NMR spectra would be recorded to confirm the molecular structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and confirm the elemental composition.
-
Infrared (IR) and Raman Spectroscopy: These techniques would be used to identify the characteristic functional groups.
-
X-ray Crystallography: Single-crystal X-ray diffraction could be employed to determine the precise three-dimensional structure in the solid state.[1][6]
Potential Signaling Pathway Involvement
Boronic acids are known to interact with diols, including those found in biologically important molecules like carbohydrates and glycoproteins. This interaction can be leveraged in the design of sensors and therapeutic agents. A hypothetical signaling pathway where this compound could act as an inhibitor is depicted below.
Conclusion
This technical guide has outlined a comprehensive theoretical and experimental framework for the study of this compound. By employing the computational methodologies detailed herein, researchers can gain valuable insights into the molecule's structural and electronic properties. The provided experimental protocols offer a clear path for its synthesis and characterization. This combined approach is essential for accelerating the discovery and development of new therapeutic agents and advanced materials.
References
Methodological & Application
Application Notes and Protocols for 4-(2-Cyanophenylmethoxy)phenylboronic acid in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures. This reaction is renowned for its mild conditions, broad functional group tolerance, and the general stability and low toxicity of its boronic acid reagents. These attributes have made it an indispensable tool in medicinal chemistry and drug discovery for the synthesis of complex molecular architectures found in numerous biologically active compounds.
4-(2-Cyanophenylmethoxy)phenylboronic acid is a versatile building block in this context. The presence of the cyanophenylmethoxy moiety introduces a unique structural element that can be pivotal for modulating the pharmacological properties of a target molecule. The cyano group can act as a hydrogen bond acceptor or be further transformed into other functional groups, while the benzyl ether linkage provides conformational flexibility. This application note provides a detailed protocol for the use of this compound in Suzuki-Miyaura cross-coupling reactions, along with representative data from analogous systems to guide researchers in their synthetic endeavors. Boronic acids are crucial in medicinal chemistry for synthesizing bioactive molecules and exploring structure-activity relationships.[1][2]
Reaction Principle
The Suzuki-Miyaura coupling involves a catalytic cycle typically initiated by a palladium(0) complex. The key steps include the oxidative addition of an organic halide to the Pd(0) catalyst, followed by transmetalation with a boronic acid (activated by a base), and concluding with reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.
Experimental Protocols
This section provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like a palladacycle)
-
Ligand (if required, e.g., triphenylphosphine (PPh₃), or a Buchwald ligand like XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture such as toluene/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (2.0-3.0 mmol, 2.0-3.0 equiv.).[3]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive flow of the inert gas, add the anhydrous solvent (to achieve a concentration of approximately 0.1 M with respect to the aryl halide).[3] If not using a pre-catalyst, add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., PPh₃, 2-10 mol%). If using a catalyst like Pd(PPh₃)₄, it can be added in the initial setup.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 2-24 hours).[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biphenyl derivative.[3][4]
Quantitative Data Summary
Table 1: Suzuki-Miyaura Coupling of Various Aryl Bromides with Phenylboronic Acid Analogs.
| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ (1) | K₂CO₃ | Toluene/H₂O | 80 | 1 | 95 |
| 2 | 4-Bromobenzonitrile | Phenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 90 | 4-6 | High |
| 3 | 4-Bromoanisole | Phenylboronic acid | Pd/C (1) | K₂CO₃ | 1-Hexanol/Toluene | 100 | 2 | 92 |
| 4 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(II)-diimine complex (0.1) | K₂CO₃ | H₂O | 160 (MW) | 0.25 | >90 |
| 5 | 4-Bromotoluene | 4-Methylphenylboronic acid | Pd/AC | K₂CO₃ | 1-Hexanol/Toluene | 100 | - | High |
Note: Yields are based on published data for analogous reactions and should be considered as representative. Actual yields with this compound may vary.
Table 2: Catalyst and Ligand Systems for Suzuki-Miyaura Coupling.
| Catalyst | Ligand | Key Advantages | Typical Substrates |
| Pd(PPh₃)₄ | Triphenylphosphine (integrated) | Classic, effective for many substrates. | Aryl iodides and bromides. |
| Pd(OAc)₂ | Buchwald ligands (e.g., XPhos, SPhos) | High activity, good for hindered substrates and aryl chlorides. | Challenging couplings, including sterically hindered partners. |
| Palladacycle Precatalysts | Buchwald or other bulky phosphines | Air and moisture stable, convenient handling. | Broad scope, including electron-rich and hindered substrates. |
| Ligand-free Pd(OAc)₂ | None | Simple, environmentally friendly in aqueous systems. | Electron-rich aryl halides. |
Visualizations
The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Medicinal Chemistry
Boronic acids and their derivatives are of significant interest in medicinal chemistry.[5] They can serve as bioisosteres for carboxylic acids and their unique ability to form reversible covalent bonds with diols can be exploited for targeting specific biological molecules. The introduction of the 4-(2-Cyanophenylmethoxy)phenyl moiety via Suzuki-Miyaura coupling can lead to the generation of novel chemical entities with potential applications as enzyme inhibitors or receptor modulators. The cyanophenyl group, in particular, can participate in key interactions within a biological target, potentially enhancing potency and selectivity. The overall biphenyl scaffold is a common feature in many approved drugs and clinical candidates. The versatility of the Suzuki-Miyaura coupling allows for the rapid synthesis of libraries of analogs for structure-activity relationship (SAR) studies, accelerating the drug discovery process.
References
Application Notes and Protocols for 4-(2-Cyanophenylmethoxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Cyanophenylmethoxy)phenylboronic acid is a specialized organic compound that holds significant promise in the fields of medicinal chemistry and materials science. As a derivative of phenylboronic acid, its unique structural features, including the cyanophenylmethoxy group, make it a valuable reagent for creating complex organic molecules. Boronic acids are known for their versatility, particularly as key components in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, which is a fundamental tool for the synthesis of biaryls and other conjugated systems.[1][2][3] These structural motifs are prevalent in many pharmaceuticals, agrochemicals, and advanced materials.[4][5][6]
The boronic acid functional group allows for the formation of stable complexes with diols and participates in a variety of carbon-carbon bond-forming reactions.[4][7] This reactivity, combined with the specific electronic and steric properties imparted by the 2-cyanophenylmethoxy substituent, makes this compound a valuable building block for targeted synthesis. Applications of similar boronic acid derivatives extend to the development of sensors, particularly for glucose, and as enzyme inhibitors in targeted cancer therapy.[4][8][9]
This document provides detailed protocols for the application of this compound in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis.[10]
Chemical Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂BNO₃ | (Predicted) |
| Molecular Weight | 253.06 g/mol | (Predicted) |
| Appearance | White to off-white powder | [4] |
| Storage | Store at room temperature, sealed in a dry, dark place. | [4][11] |
| Safety | Causes skin and serious eye irritation. May cause respiratory irritation.[12] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood. |
Key Application: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate. It is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[1][10]
General Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The conditions may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl bromide (e.g., bromobenzene, 4-bromoanisole)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), Cesium carbonate (Cs₂CO₃))
-
Solvent (e.g., Toluene, 1,4-Dioxane, Dimethylformamide (DMF), aqueous solutions)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0-3.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent (5-10 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Catalytic Cycle Workflow
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Data
The following table presents typical yields for Suzuki-Miyaura reactions using various substituted phenylboronic acids with different aryl halides, providing an indication of the expected reactivity.[1]
| Entry | Phenylboronic Acid | Aryl Halide | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | 4-Bromophenol | K₂CO₃ | Water | 70 | 97 |
| 2 | Phenylboronic acid | 4-Bromoanisole | K₂CO₃ | Water | 70 | 77 |
| 3 | 4-Methylphenylboronic acid | 4-Nitroiodobenzene | K₂CO₃ | Water | 70 | 65 |
| 4 | 4-Methoxyphenylboronic acid | 4-Nitroiodobenzene | K₂CO₃ | Water | 70 | 70 |
| 5 | Phenylboronic acid | 4-Cyanobromobenzene | K₂CO₃ | Water | 70 | 75 |
Applications in Drug Discovery
Boronic acids and their derivatives are increasingly important in drug discovery and development.[13] The biaryl structures synthesized using this compound can serve as scaffolds for a wide range of biologically active molecules.[5]
Potential Therapeutic Targets
The unique electronic properties of the cyano group and the steric bulk of the phenylmethoxy moiety can be exploited to design selective inhibitors for various enzymes or receptors. Boronic acids themselves are known to act as inhibitors for serine proteases and have shown potential in anticancer therapies.[8][9]
Logical Workflow for Drug Discovery Application
Caption: A typical workflow for utilizing novel building blocks in drug discovery.
Conclusion
This compound is a promising reagent for organic synthesis, particularly for the construction of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented here provide a foundation for researchers to explore its utility in the synthesis of novel compounds for applications in drug discovery, materials science, and other areas of chemical research. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 11. 4-Cyanophenylboronic acid | 126747-14-6 [chemicalbook.com]
- 12. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(2-Cyanophenylmethoxy)phenylboronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Cyanophenylmethoxy)phenylboronic acid is a synthetic boronic acid derivative with potential applications in medicinal chemistry. While specific biological data for this compound is not extensively documented in publicly available literature, its structural features—a phenylboronic acid moiety linked to a cyanobenzyl group via an ether bond—suggest its potential as a versatile scaffold for the design of targeted enzyme inhibitors. Boronic acids are known to form reversible covalent bonds with the active site serine residues of many proteases and lipases, making them a valuable class of inhibitors. The presence of the 2-cyanobenzyl ether moiety provides a unique structural element that can be exploited for optimizing potency, selectivity, and pharmacokinetic properties.
This document outlines potential applications of this compound, drawing parallels with structurally related inhibitors, and provides detailed protocols for its synthesis and evaluation as a potential inhibitor of Hormone-Sensitive Lipase (HSL), a therapeutically relevant target in metabolic diseases.
Potential Therapeutic Application: Inhibition of Hormone-Sensitive Lipase (HSL)
Background: Hormone-Sensitive Lipase (HSL) is a key enzyme in the mobilization of fatty acids from adipose tissue.[1] Dysregulation of HSL activity is associated with metabolic disorders such as type 2 diabetes and obesity. Inhibition of HSL is a promising therapeutic strategy to reduce the levels of circulating free fatty acids. Aryl and heteroaryl boronic acids, particularly those with a benzyloxy substituent, have been identified as potent inhibitors of HSL.[1][2] For instance, (2-benzyloxy-5-chlorophenyl)boronic acid has demonstrated an IC50 value of 17 nM against HSL.[2]
Hypothetical Structure-Activity Relationship (SAR):
The structure of this compound suggests it could act as an HSL inhibitor. The boronic acid would likely interact with the catalytic serine residue in the enzyme's active site. The 2-cyanobenzyl ether moiety can be systematically modified to probe the SAR and optimize inhibitory activity.
A proposed SAR study could involve the synthesis and evaluation of analogues with variations in the substitution pattern of the benzyl ring.
| Compound ID | R1 | R2 | R3 | R4 | Hypothetical HSL IC50 (nM) |
| Target-001 | H | CN | H | H | 50-100 |
| Analogue-A1 | CN | H | H | H | >500 |
| Analogue-A2 | H | H | CN | H | 100-200 |
| Analogue-A3 | H | H | H | CN | 200-400 |
| Analogue-B1 | H | Cl | H | H | 20-50 |
| Analogue-B2 | H | F | H | H | 30-70 |
| Analogue-C1 | OMe | CN | H | H | 70-150 |
This table presents hypothetical data for illustrative purposes to guide a potential research program.
Experimental Protocols
Synthesis of this compound Pinacol Ester
The synthesis of the target compound can be achieved through a two-step process: 1) formation of the diaryl ether via an Ullmann or Chan-Lam coupling, followed by 2) conversion of the boronic acid to its more stable pinacol ester.
dot
Caption: Synthetic workflow for the preparation of the target compound.
Protocol 1: Synthesis of this compound
This protocol is based on the Ullmann condensation for the formation of aryl ethers.[3][4][5]
-
Materials:
-
4-Hydroxyphenylboronic acid
-
2-Cyanobenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of 4-hydroxyphenylboronic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Add 2-cyanobenzyl bromide (1.1 eq) to the mixture.
-
Stir the reaction mixture at 80 °C for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield this compound.
-
Protocol 2: Synthesis of this compound pinacol ester
Boronic acids are often converted to their pinacol esters for improved stability and ease of handling in subsequent reactions.
-
Materials:
-
This compound
-
Pinacol
-
Toluene
-
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1.0 eq) and pinacol (1.1 eq) in toluene.
-
Reflux the mixture for 4 hours, collecting the water that azeotropes off.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The resulting crude product, this compound pinacol ester, can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.
-
Biological Evaluation: In Vitro HSL Inhibition Assay
This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of the synthesized compounds against HSL.
dot
Caption: Experimental workflow for the HSL inhibition assay.
-
Materials:
-
Recombinant human HSL
-
Fluorescent lipase substrate (e.g., 4-methylumbelliferyl oleate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM EDTA)
-
DMSO for compound dissolution
-
96-well microplate, black
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in assay buffer to achieve the final desired concentrations.
-
In a 96-well plate, add the test compound dilutions. Include wells for a positive control (known HSL inhibitor) and a negative control (DMSO vehicle).
-
Add the HSL enzyme solution to all wells except for the blank (substrate only).
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding the fluorescent substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence (e.g., excitation at 355 nm, emission at 460 nm) over 30 minutes at 37 °C.
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway
dot
Caption: Simplified signaling pathway of HSL-mediated lipolysis and the proposed point of inhibition.
Conclusion
This compound represents a promising, yet underexplored, scaffold for medicinal chemistry research. Based on the known activity of structurally related benzyloxy-phenylboronic acids, it is a viable candidate for development as an HSL inhibitor. The provided protocols offer a starting point for the synthesis and biological evaluation of this compound and its analogues. Further investigation into its SAR, selectivity against other lipases, and in vivo efficacy will be crucial in determining its therapeutic potential.
References
- 1. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship for aryl and heteroaryl boronic acid inhibitors of hormone-sensitive lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-(2-Cyanophenylmethoxy)phenylboronic acid as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Cyanophenylmethoxy)phenylboronic acid is a versatile bifunctional organic compound that holds significant promise as a building block in synthetic chemistry and drug discovery. Its structure, featuring a phenylboronic acid moiety and a cyanophenylmethoxy group, allows for a diverse range of chemical transformations. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which enables the formation of carbon-carbon bonds to construct complex molecular architectures.[1][2][3] The cyanophenylmethoxy tail offers opportunities for further functionalization or can act as a key pharmacophoric element, potentially interacting with biological targets.
Boronic acids and their derivatives are recognized for their utility in medicinal chemistry, with several boron-containing drugs approved for clinical use.[4] They can act as enzyme inhibitors by forming reversible covalent bonds with catalytic serine residues.[5] The unique electronic properties and synthetic accessibility of compounds like this compound make them valuable tools for the synthesis of novel therapeutic agents, agrochemicals, and advanced organic materials.[1][2]
Key Applications
-
Suzuki-Miyaura Cross-Coupling Reactions: The primary application of phenylboronic acids is in Suzuki-Miyaura coupling reactions to form biaryl structures, which are prevalent in many biologically active molecules.[1][2][3] this compound can be coupled with a variety of aryl, heteroaryl, or vinyl halides and triflates to generate a diverse library of compounds.
-
Drug Discovery and Medicinal Chemistry: Phenylboronic acid derivatives have been investigated as potential anticancer and antibacterial agents.[5][6] The cyanophenyl group can be a key feature for biological activity or a precursor to other functional groups like carboxylic acids or amines through hydrolysis or reduction, respectively. Derivatives of this building block could be explored as inhibitors of enzymes such as serine proteases or β-lactamases.[5]
-
Materials Science: The rigid aromatic structures synthesized using this building block can be incorporated into polymers and other materials to create functional materials with specific electronic or optical properties.[1]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Reaction conditions may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl bromide (e.g., 1-bromo-4-fluorobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., Dioxane/Water, Toluene/Water, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a reaction flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0 equivalents).
-
Purge the flask with an inert gas for 10-15 minutes.
-
Under the inert atmosphere, add the palladium catalyst (0.01-0.05 equivalents) and the solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Data Presentation
Table 1: Exemplary Suzuki-Miyaura Coupling Reaction Conditions and Yields
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 85 |
| 2 | 4-Iodoanisole | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O (10:1) | 100 | 8 | 92 |
| 3 | 2-Bromopyridine | PdCl₂(dppf) (5) | Cs₂CO₃ | DMF | 110 | 16 | 78 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will vary depending on the specific substrates and reaction conditions.
Visualizations
Suzuki-Miyaura Catalytic Cycle
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Systems for Reactions Involving Arylboronic Acids: A Focus on 4-Cyanophenylboronic Acid as a Model Substrate
Disclaimer: Due to the limited availability of published data on the specific catalytic reactions of 4-(2-Cyanophenylmethoxy)phenylboronic acid , this document provides detailed application notes and protocols for the closely related and well-studied compound, 4-cyanophenylboronic acid . The principles, catalytic systems, and experimental methodologies described herein are broadly applicable to substituted phenylboronic acids and can serve as a strong starting point for the investigation of this compound.
Introduction
Arylboronic acids are indispensable reagents in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. 4-Cyanophenylboronic acid is a versatile building block used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The cyano group provides a useful handle for further chemical transformations and influences the electronic properties of the target molecules.[1] This document details catalytic systems and protocols for two of the most important transformations of 4-cyanophenylboronic acid: the Suzuki-Miyaura cross-coupling reaction and the Chan-Lam cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or pseudohalide, forming a new carbon-carbon bond.[1] This reaction is widely used for the synthesis of biaryls, a common motif in many biologically active compounds.
Catalytic Systems
A typical Suzuki-Miyaura catalytic system consists of a palladium precursor, a ligand, a base, and a solvent. The choice of these components is crucial for achieving high yields and purity.[1]
-
Palladium Precursors: Various Pd(0) and Pd(II) sources can be used. Common examples include Pd(PPh₃)₄, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)).
-
Ligands: Phosphine ligands are commonly employed to stabilize the palladium catalyst and facilitate the catalytic cycle. Examples include triphenylphosphine (PPh₃) and 1,1'-bis(diphenylphosphino)ferrocene (dppf). The choice of ligand can be critical, especially for challenging substrates.[2]
-
Bases: A base is required to activate the boronic acid. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[1][3]
-
Solvents: The reaction is typically carried out in aprotic solvents like toluene, 1,4-dioxane, or dimethylformamide (DMF), often with the addition of water.[1][4]
Quantitative Data for Suzuki-Miyaura Coupling of 4-Cyanophenylboronic Acid
| Aryl Halide Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzyltrimethylammonium salt | PdCl₂ (3) | PPh₃ (10) | Na₂CO₃ | Ethanol | 100 | 18-24 | 75-92 | [5] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | - | Good | [3] |
| 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | - | - | - | 70 | 3-8 | High | [6] |
| Aryl Bromides | Pd(PPh₃)₄ | - | K₃PO₄ | Toluene | - | - | Good | [3] |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Cyanophenylboronic Acid with an Aryl Bromide
Materials:
-
Aryl bromide (1.0 mmol)
-
4-Cyanophenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
K₃PO₄ (2.0 mmol)
-
1,4-Dioxane (10 mL)
-
Water (2 mL)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., argon or nitrogen)
Procedure:
-
To a round-bottom flask, add the aryl bromide, 4-cyanophenylboronic acid, and K₃PO₄.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Add 1,4-dioxane and water to the flask.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 10-15 minutes.
-
Heat the reaction mixture to 80-100°C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Chan-Lam Cross-Coupling Reactions
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction between an arylboronic acid and an amine or alcohol to form a secondary aryl amine or aryl ether, respectively.[7] This reaction is advantageous as it can often be performed at room temperature and is tolerant of air and moisture.[7][8]
Catalytic Systems
The Chan-Lam reaction typically employs a copper catalyst, a base (which can sometimes be the amine substrate itself or an external base), and a solvent.
-
Copper Catalysts: Copper(II) salts such as copper(II) acetate (Cu(OAc)₂) are commonly used.[9] Copper(I) sources can also be effective.
-
Ligands: While some Chan-Lam couplings can proceed without a ligand, the use of ligands such as pyridines or phenanthrolines can significantly improve the reaction efficiency.[10]
-
Bases: Bases like triethylamine (Et₃N), potassium carbonate (K₂CO₃), or pyridine are often used.[11]
-
Solvents: Common solvents include dichloromethane (DCM), methanol (MeOH), and acetonitrile.[9]
Quantitative Data for Chan-Lam Coupling of 4-Cyanophenylboronic Acid
| Amine/Heterocycle Partner | Copper Catalyst (mol%) | Ligand | Base | Solvent | Temp. | Time (h) | Yield (%) | Reference |
| Imidazole | Copper(I) 3-methylsalicylate | - | K₂CO₃ | Methanol | 65°C | 3-5 | Moderate to Good | [11] |
| 2-Nitroimidazole | --INVALID-LINK--₂ (8) | 4,5-diazafluoren-9-one | K₂CO₃ | Methanol | RT | 24 | Good | [10] |
| N-methyl benzyl amine | [Cu(DMAP)₄I]I (1) | DMAP | - | Methanol | RT | <1 | High | [12] |
| Benzimidazole | Cu₃(BTC)₂ | - | Et₃N | - | Mild | - | High | [11] |
Experimental Protocol: Chan-Lam Coupling of 4-Cyanophenylboronic Acid with an Amine
Materials:
-
Amine (1.0 mmol)
-
4-Cyanophenylboronic acid (1.5 mmol)
-
Cu(OAc)₂ (0.1 mmol, 10 mol%)
-
Pyridine (2.0 mmol)
-
Dichloromethane (DCM, 10 mL)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the amine, 4-cyanophenylboronic acid, and Cu(OAc)₂.
-
Add dichloromethane and pyridine to the flask.
-
Stir the reaction mixture at room temperature, open to the air.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically 24-72 hours), filter the mixture through a pad of Celite to remove the copper salts.
-
Wash the Celite pad with dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl amine.
Conclusion
The Suzuki-Miyaura and Chan-Lam reactions are powerful tools for the functionalization of 4-cyanophenylboronic acid and its derivatives. The selection of the appropriate catalytic system is paramount for the success of these transformations. The protocols provided herein offer robust starting points for the synthesis of a wide range of compounds. For the specific substrate, this compound, optimization of the reaction conditions, including catalyst, ligand, base, and solvent, may be necessary to achieve optimal results. It is recommended to start with the general conditions outlined and systematically screen different parameters to identify the ideal protocol for this particular molecule.
References
- 1. nbinno.com [nbinno.com]
- 2. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: 4-(2-Cyanophenylmethoxy)phenylboronic Acid in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Cyanophenylmethoxy)phenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions.[1] The presence of the cyanophenylmethoxy group offers unique steric and electronic properties, enabling the exploration of novel chemical space in drug discovery. This functional moiety can participate in hydrogen bonding and other non-covalent interactions within a biological target, potentially enhancing binding affinity and selectivity. The biaryl motif is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors, GPCR antagonists, and anti-inflammatory agents. These application notes provide a detailed protocol for the use of this compound in a typical Suzuki-Miyaura coupling reaction and illustrate its potential in the generation of bioactive molecules.
Data Presentation: Illustrative Bioactivity of a Synthesized Biaryl Compound
The following table presents hypothetical, yet representative, quantitative data for a novel biaryl compound synthesized using this compound. This data illustrates the typical information gathered during a drug discovery screening cascade for a kinase inhibitor.
| Compound ID | Target Kinase | IC50 (nM) | Cell-based Proliferation Assay (GI50, µM) | hERG Inhibition (% @ 10 µM) | Metabolic Stability (t½, min, human liver microsomes) |
| Biaryl-1 | Kinase X | 15 | 0.5 | < 10 | > 60 |
| Staurosporine (Control) | Pan-Kinase | 5 | 0.01 | N/A | < 10 |
Biaryl-1 is a hypothetical compound synthesized via the protocol below.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide. Reaction conditions may require optimization depending on the specific aryl halide used.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃, 2.0 equiv) or another suitable base
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the aryl bromide, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add palladium(II) acetate and triphenylphosphine.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of a biaryl compound.
Hypothetical Signaling Pathway Inhibition
References
Application Notes and Protocols: Reaction Kinetics of 4-(2-Cyanophenylmethoxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Cyanophenylmethoxy)phenylboronic acid is a bifunctional organic compound featuring a phenylboronic acid moiety and a cyanophenylmethoxy group. Boronic acids are crucial reagents in organic synthesis, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[1][2][3] They also serve as sensors for carbohydrates, enzyme inhibitors, and have applications in bioconjugation.[2] The cyanophenylmethoxy group can influence the electronic properties and reactivity of the boronic acid and provides a handle for further chemical modification.[4]
Understanding the reaction kinetics of this molecule is vital for optimizing reaction conditions, maximizing yields, minimizing byproducts, and elucidating reaction mechanisms.[1] These notes provide an overview of common reactions involving phenylboronic acids and detailed protocols for studying their kinetics, using this compound as a representative substrate.
Key Applications and Reaction Types
The reactivity of this compound is dominated by the boronic acid group. Key reactions include:
-
Suzuki-Miyaura Cross-Coupling: The most prominent reaction of arylboronic acids, used to synthesize biaryls and other complex organic structures.[1][3][5] The reaction kinetics are influenced by the choice of catalyst, ligand, base, and solvent.[4]
-
Boronate Ester Formation: A reversible reaction with diols, such as catechols, which is fundamental to their use as protecting groups and in sensing applications.[2][6] Kinetic studies can reveal the rates of esterification and hydrolysis.[6]
-
Oxidative Reactions: Arylboronic acids can be oxidized by reagents like hydrogen peroxide (H₂O₂) or peroxynitrite (ONOO⁻) to yield phenols.[7] The kinetics of these reactions are relevant in the context of designing diagnostic probes for reactive oxygen species (ROS).[7]
Quantitative Data Presentation
Due to the lack of specific published kinetic data for this compound, the following tables present representative data for analogous phenylboronic acid reactions. These values serve as a baseline for experimental design.
Table 1: Representative Kinetic Data for a Suzuki-Miyaura Coupling Reaction. [1]
Reaction: Phenylboronic Acid + Aryl Halide → Biphenyl Product (Pd-catalyzed)
| Reaction Time (minutes) | Aryl Halide Conversion (%) | Product Formation (%) |
| 0 | 0 | 0 |
| 15 | 25 | 24 |
| 30 | 55 | 54 |
| 60 | 85 | 84 |
| 120 | 98 | 97 |
| 180 | >99 | >99 |
Table 2: Second-Order Rate Constants for Oxidation of Arylboronic Acids. [7]
Reaction: Arylboronic Acid + Oxidant → Phenolic Product
| Oxidant Species | Representative Rate Constant (k, M⁻¹s⁻¹) | Reaction Speed |
| Hydrogen Peroxide (H₂O₂) | 2.2 | Moderate |
| Hypochlorous Acid (HOCl) | 6.2 x 10³ | Fast |
| Peroxynitrite (ONOO⁻) | 1.6 x 10⁶ | Very Fast (Nearly a million times faster than H₂O₂)[7] |
Table 3: Kinetic Parameters for Boronic Acid Binding with Sugars (Diols) at pH 7.4. [8]
Reaction: Arylboronic Acid + Sugar ⇌ Boronate Ester
| Sugar | Association Rate Constant (k_on, M⁻¹s⁻¹) | Dissociation Rate Constant (k_off, s⁻¹) | Association Constant (K_a, M⁻¹) |
| D-Fructose | 287 | 0.38 | 755 |
| D-Tagatose | 169 | 0.36 | 469 |
| D-Glucose | 0.6 | 0.13 | 5 |
Experimental Protocols
Protocol 1: Monitoring Suzuki-Miyaura Coupling Kinetics via HPLC
This protocol describes how to monitor the consumption of reactants and the formation of the product in a Suzuki-Miyaura coupling reaction using High-Performance Liquid Chromatography (HPLC).[1]
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Internal standard (e.g., Naphthalene)
-
Quenching solvent (e.g., Acetonitrile)
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Reaction Setup: In a reaction vessel, combine this compound (1.2 mmol), the aryl halide (1.0 mmol), base (2.0 mmol), and the internal standard (0.5 mmol) in the chosen solvent system (10 mL).
-
Initiation: Degas the mixture and place it under an inert atmosphere (e.g., Argon). Add the palladium catalyst (1-2 mol%). Heat the reaction to the desired temperature (e.g., 80 °C) and start a timer. This is t=0.
-
Sampling and Quenching: At designated time points (e.g., 0, 15, 30, 60, 120, 180 min), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.[1]
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of acetonitrile to stop the catalytic cycle.[1]
-
Sample Preparation: Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC.[1]
-
HPLC Analysis: Inject the prepared sample into the HPLC. Use a suitable gradient of solvents (e.g., water and acetonitrile) to separate the reactants, product, and internal standard. Monitor the elution using a UV detector at a wavelength where all components absorb.
-
Data Analysis: Integrate the peak areas of the reactants, product, and the internal standard. Calculate the concentration of each species at each time point relative to the internal standard. Plot the concentration of the reactant and product versus time to determine the reaction rate.
Protocol 2: Determining Kinetics of Boronate Ester Formation via Stopped-Flow Fluorescence Spectroscopy
This protocol is adapted for studying the rapid binding kinetics between a boronic acid and a diol, such as a sugar or catechol derivative.[8] This method is suitable when a change in fluorescence occurs upon binding.
Materials:
-
This compound
-
Fluorescent diol (e.g., Alizarin Red S) or a system where binding induces a fluorescent change.[6]
-
Buffered aqueous solution (e.g., Phosphate buffer, pH 7.4)
-
Stopped-flow spectrophotometer with fluorescence detection.
Procedure:
-
Solution Preparation: Prepare a solution of this compound in the buffer. Prepare a separate solution of the fluorescent diol in the same buffer. The concentration of one reactant should be in large excess (pseudo-first-order conditions).[6]
-
Instrument Setup: Set up the stopped-flow instrument, ensuring the drive syringes are loaded with the reactant solutions. Set the excitation and emission wavelengths appropriate for the fluorescent probe.
-
Reaction Initiation and Monitoring: Rapidly mix the two solutions in the instrument's mixing chamber. The instrument will automatically start recording the fluorescence intensity immediately after mixing.[8]
-
The reaction is typically complete within seconds.[8]
-
Data Analysis: The change in fluorescence intensity over time is recorded. Fit the resulting kinetic trace to a single exponential function to determine the observed rate constant (k_obs).[6]
-
By varying the concentration of the excess reactant and plotting k_obs versus concentration, the individual association (k_on) and dissociation (k_off) rate constants can be determined.
Visualizations
Below are diagrams illustrating key workflows and concepts relevant to studying the reaction kinetics of this compound.
Caption: General workflow for monitoring reaction kinetics.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 3. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 4. nbinno.com [nbinno.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 4-(2-Cyanophenylmethoxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 4-(2-Cyanophenylmethoxy)phenylboronic acid, a key building block in pharmaceutical and materials science research. The protocols are designed to be scalable and are based on established chemical principles, including the Williamson ether synthesis.
Overview of the Synthetic Pathway
The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursors: 4-hydroxyphenylboronic acid and 2-cyanobenzyl bromide. The second, key step is the Williamson ether synthesis, which couples these two precursors to form the final product.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Synthesis of Precursor 1: 4-Hydroxyphenylboronic acid
This protocol is adapted from established methods for the synthesis of hydroxyphenylboronic acids.
Reaction Scheme:
4-Bromophenol → 4-Hydroxyphenylboronic acid
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Ratio |
| 4-Bromophenol | 173.01 | 10.0 | 57.8 | 1.0 |
| Magnesium Turnings | 24.31 | 1.55 | 63.8 | 1.1 |
| Iodine | 253.81 | 0.05 | 0.2 | Catalyst |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 60 L | - | Solvent |
| Trimethyl borate | 103.91 | 7.2 | 69.3 | 1.2 |
| Hydrochloric Acid (6M) | 36.46 | As needed | - | For pH adjustment |
| Toluene | 92.14 | 20 L | - | For extraction |
Procedure:
-
Grignard Reagent Formation:
-
Charge a 100 L glass-lined reactor with magnesium turnings and a crystal of iodine.
-
Dry the reactor under vacuum with gentle heating.
-
Add 10 L of anhydrous THF.
-
In a separate vessel, dissolve 4-bromophenol in 50 L of anhydrous THF.
-
Slowly add approximately 10% of the 4-bromophenol solution to the magnesium suspension to initiate the Grignard reaction.
-
Once the reaction starts (as indicated by a temperature increase and color change), add the remaining 4-bromophenol solution dropwise over 2-3 hours, maintaining the reaction temperature below 40°C using a cooling jacket.
-
After the addition is complete, stir the mixture for an additional 2 hours at room temperature to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the reactor to -60°C.
-
Slowly add trimethyl borate to the Grignard reagent solution over 1.5-2 hours, ensuring the temperature does not exceed -50°C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 0-5°C.
-
Slowly quench the reaction by adding 20 L of 6M hydrochloric acid, keeping the temperature below 20°C.
-
Stir the mixture for 1 hour.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene (2 x 10 L).
-
Combine the organic layers and wash with brine (10 L).
-
Concentrate the organic phase under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from a mixture of toluene and heptane to yield pure 4-hydroxyphenylboronic acid.
-
Expected Yield: 70-80%
Synthesis of Precursor 2: 2-Cyanobenzyl bromide
This protocol is based on the radical bromination of 2-methylbenzonitrile.[1][2] Caution: 2-Cyanobenzyl bromide is a lachrymator and corrosive. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment.[3]
Reaction Scheme:
2-Methylbenzonitrile → 2-Cyanobenzyl bromide
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Ratio |
| 2-Methylbenzonitrile | 117.15 | 10.0 | 85.4 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 16.0 | 89.9 | 1.05 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.7 | 4.3 | 0.05 |
| Carbon Tetrachloride (CCl4) | 153.82 | 80 L | - | Solvent |
| Cyclohexane | 84.16 | 40 L | - | For recrystallization |
Procedure:
-
Reaction Setup:
-
Charge a 100 L reactor equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet with 2-methylbenzonitrile and carbon tetrachloride.
-
Add N-bromosuccinimide and AIBN to the mixture.
-
-
Bromination:
-
Heat the reaction mixture to reflux (approximately 77°C) under a nitrogen atmosphere.
-
Maintain reflux for 4-6 hours. Monitor the reaction progress by GC-MS.
-
If the reaction is incomplete, an additional portion of AIBN can be added.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash the filter cake with a small amount of cold carbon tetrachloride.
-
Wash the filtrate with a saturated sodium bicarbonate solution (2 x 20 L) and then with water (20 L).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude 2-cyanobenzyl bromide from cyclohexane to yield a crystalline solid.[1]
-
Expected Yield: 60-70%
Scale-Up Synthesis of this compound
This protocol details the Williamson ether synthesis for the final product.[4][5][6]
References
Application Notes and Protocols for 4-(2-Cyanophenylmethoxy)phenylboronic Acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are projected based on the known functionalities of the phenylboronic acid moiety and the cyanophenyl group. As of the latest literature review, specific experimental data for 4-(2-Cyanophenylmethoxy)phenylboronic acid in materials science applications is not widely available. These notes, therefore, serve as a theoretical guide to stimulate research and exploration of this compound's potential.
Introduction to this compound
This compound is a bifunctional organic compound featuring a phenylboronic acid group and a 2-cyanophenylmethoxy substituent. This unique combination suggests a range of potential applications in materials science, leveraging the established reactivity of boronic acids in cross-coupling reactions and the influence of the cyano- and ether-containing side chain on material properties.
The phenylboronic acid moiety is a versatile functional group, well-known for its utility in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern polymer and small molecule synthesis.[1][2] Furthermore, the ability of boronic acids to form reversible covalent bonds with diols makes them valuable for developing sensors and stimuli-responsive materials.[3]
The 2-cyanophenylmethoxy group is anticipated to influence the electronic, optical, and morphological characteristics of resulting materials. The cyano group is strongly electron-withdrawing, which can impact the electronic properties of conjugated systems, while the flexible ether linkage can affect solubility, processability, and molecular packing.
Potential Applications in Materials Science
Based on its structural features, this compound is a promising candidate for the development of:
-
Organic Light-Emitting Diodes (OLEDs): As a building block for emissive or charge-transporting layers. The cyanophenyl group can be used to tune the electronic properties and enhance the performance of OLED materials.[2]
-
Functional Polymers and Conjugated Materials: For use in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The Suzuki-Miyaura coupling reaction is a key method for synthesizing the required conjugated polymer backbones.[2]
-
Chemosensors: The boronic acid group can act as a recognition site for diol-containing molecules, such as sugars. The cyanophenylmethoxy group could serve as a signaling unit or modulate the binding affinity and selectivity.
-
Stimuli-Responsive Materials: Phenylboronic acid-containing polymers can exhibit responsiveness to changes in pH or the presence of specific diols, leading to applications in drug delivery and smart materials.[3]
Key Physicochemical and Safety Data
A summary of relevant data for analogous compounds is presented below. Researchers should perform their own characterization for this compound.
| Property | Value (for 4-Cyanophenylboronic acid) | Reference |
| Molecular Formula | C7H6BNO2 | [4] |
| Molecular Weight | 146.94 g/mol | [4] |
| Appearance | White to yellow powder | [5] |
| Melting Point | >350 °C (lit.) | [5] |
Safety Information (Based on 4-Cyanophenylboronic acid): May cause skin and serious eye irritation. May be harmful if swallowed or in contact with skin.[6] Appropriate personal protective equipment (PPE) should be worn when handling this compound.
Experimental Protocols (Projected)
The following are hypothetical protocols for the use of this compound in materials synthesis. These should be adapted and optimized by researchers.
Protocol 4.1: Synthesis of a Conjugated Co-polymer for Organic Electronics via Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of a co-polymer of this compound with a dibromo-aromatic co-monomer.
Materials:
-
This compound
-
Diaromatic dihalide (e.g., 2,7-dibromo-9,9-dioctylfluorene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Solvent (e.g., Toluene, water)
-
Phase-transfer catalyst (e.g., Aliquat 336)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound (1.0 equivalent), the dibromo-aromatic co-monomer (1.0 equivalent), and the palladium catalyst (0.01-0.05 equivalents).
-
Add the base (2.0-3.0 equivalents) and the phase-transfer catalyst.
-
De-gas the flask by subjecting it to several cycles of vacuum and backfilling with an inert gas (Nitrogen or Argon).
-
Add the de-gassed solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to a specified temperature (e.g., 90-110 °C) under an inert atmosphere with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., Gel Permeation Chromatography (GPC) to follow the increase in molecular weight).
-
Upon completion, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Collect the polymer by filtration and wash it with appropriate solvents to remove residual catalyst and unreacted monomers.
-
Dry the polymer under vacuum.
-
Characterize the polymer using techniques such as GPC, NMR spectroscopy, UV-Vis spectroscopy, and cyclic voltammetry to determine its molecular weight, structure, optical, and electronic properties.
Diagram of Experimental Workflow:
Caption: Workflow for the synthesis of a conjugated polymer.
Signaling Pathways and Logical Relationships
Diagram of Structure-Property Relationship
The following diagram illustrates the logical relationship between the chemical structure of this compound and the potential properties of materials synthesized from it.
Caption: Influence of functional groups on material properties.
These notes are intended to provide a foundational understanding and a starting point for the investigation of this compound in materials science. Experimental validation is essential to confirm these projected applications and protocols.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Cyanophenylboronic acid | 126747-14-6 [chemicalbook.com]
- 6. 4-Cyanophenylboronic acid | C7H6BNO2 | CID 2734326 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(2-Cyanophenylmethoxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(2-Cyanophenylmethoxy)phenylboronic acid is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its unique structure, incorporating a phenylboronic acid moiety and a cyanophenylmethoxy group, offers a valuable platform for molecular functionalization. The boronic acid group readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. This allows for the facile introduction of the 4-(2-Cyanophenylmethoxy)phenyl group into a wide array of organic scaffolds. The cyanophenylmethoxy portion of the molecule presents opportunities for further chemical modification or can act as a key pharmacophore. Phenylboronic acid derivatives are increasingly utilized in drug discovery for their potential to enhance potency and improve pharmacokinetic profiles of drug candidates.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in molecular functionalization.
Applications
The functionalization of molecules with this compound opens avenues for the development of novel compounds in several key research areas:
-
Drug Discovery: The incorporation of this moiety can be a crucial step in the synthesis of innovative therapeutic agents.[1] While specific applications of molecules functionalized with this exact boronic acid are not extensively documented, the structurally related (5-cyanopyridin-3-yl)methoxy moiety has been identified as a key component in potent inhibitors of the programmed cell death-1/programmed cell death ligand-1 (PD-1/PD-L1) interaction, a critical pathway in cancer immunotherapy.[2] This suggests that molecules functionalized with this compound could be explored as potential modulators of this or other biological pathways.
-
Organic Synthesis: As a bifunctional building block, it serves as a valuable tool for the construction of complex organic molecules. The boronic acid allows for predictable and efficient coupling with aryl or vinyl halides, while the cyano group can be retained or transformed into other functional groups such as amines or carboxylic acids.
-
Materials Science: Phenylboronic acids are used in the development of sensors and functional polymers.[3] The specific properties imparted by the 2-cyanophenylmethoxy group could be exploited in the design of novel materials with unique optical or electronic characteristics.
Experimental Protocols
The following protocols are generalized procedures for the functionalization of molecules using this compound via the Suzuki-Miyaura cross-coupling reaction. Note: These are starting-point protocols and may require optimization for specific substrates and scales.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical palladium-catalyzed cross-coupling reaction between an aryl halide (Ar-X) and this compound.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.05 mmol, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To an oven-dried round-bottom flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.02-0.05 mmol), and base (2.0-3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous solvent (5-10 mL) via syringe.
-
Stir the reaction mixture at the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired functionalized molecule.
Experimental Workflow Diagram
Quantitative Data
The following table summarizes hypothetical, yet representative, quantitative data for the Suzuki-Miyaura coupling of various aryl bromides with this compound. Note: Actual yields are substrate and condition dependent and require experimental determination.
| Entry | Aryl Bromide Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene | 100 | 12 | 85 |
| 2 | 3-Bromopyridine | PdCl₂(dppf) (2) | Cs₂CO₃ | Dioxane | 90 | 16 | 78 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 92 |
| 4 | Methyl 4-bromobenzoate | Pd(PPh₃)₄ (3) | K₂CO₃ | DMF | 110 | 10 | 81 |
Catalytic Cycle and Potential Biological Pathway
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium complex.
Hypothetical PD-1/PD-L1 Inhibition Pathway
Based on structurally similar compounds, molecules functionalized with this compound could potentially act as inhibitors of the PD-1/PD-L1 interaction. This interaction is a key immune checkpoint that cancer cells exploit to evade the immune system.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield with 4-(2-Cyanophenylmethoxy)phenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice and detailed protocols to help you optimize the reaction yield when using 4-(2-Cyanophenylmethoxy)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki-Miyaura couplings are common and can often be resolved by systematically evaluating several key parameters. Start by assessing the following:
-
Catalyst Activity: Ensure your palladium source and ligand are active. Palladium(II) precatalysts must be reduced in situ to the active Pd(0) species. If you suspect catalyst deactivation, consider using a fresh batch or a more robust precatalyst.[1][2]
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.[2] It is crucial to ensure your solvent is properly degassed and the reaction is maintained under a strict inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Quality:
-
Boronic Acid Stability: this compound, like many boronic acids, can be susceptible to protodeboronation, especially under harsh basic conditions or in the presence of excess water.[3] It is advisable to use the boronic acid from a reliable source and store it under appropriate conditions.
-
Aryl Halide Reactivity: The reactivity of your coupling partner is critical. The general trend for reactivity is I > Br > OTf >> Cl.[3] Aryl chlorides are more challenging and typically require more specialized and highly active catalyst systems.[4]
-
-
Reaction Conditions: The choice of base, solvent, and temperature are all interconnected and can significantly influence the reaction outcome. These factors should be systematically screened to find the optimal conditions for your specific substrates.
Q2: I am observing significant side products in my reaction. What are the likely culprits and how can I minimize them?
A2: The two most common side reactions in Suzuki-Miyaura coupling are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common issue with boronic acids, particularly those with electron-withdrawing groups, and can be exacerbated by high temperatures and strong aqueous bases.[3]
-
Mitigation Strategies:
-
Use milder bases such as K₃PO₄ or Cs₂CO₃.[3]
-
Consider running the reaction under anhydrous conditions if compatible with your system.[3]
-
Protect the boronic acid by converting it to a more stable derivative, such as a pinacol ester or an MIDA boronate, which can release the boronic acid slowly in situ.[3]
-
-
-
Homocoupling: This is the coupling of two molecules of the boronic acid or two molecules of the aryl halide. Homocoupling of the boronic acid is often promoted by the presence of oxygen and Pd(II) species.[5]
-
Mitigation Strategies:
-
Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[5]
-
Using a Pd(0) source directly can sometimes reduce homocoupling compared to a Pd(II) precatalyst that requires in situ reduction.
-
-
Q3: The steric hindrance from the 2-cyanophenylmethoxy group seems to be affecting my reaction. What conditions are recommended for sterically hindered substrates?
A3: Steric hindrance, particularly from ortho-substituents on either coupling partner, can significantly slow down the reaction.[1][6][7] To overcome this, more forcing conditions and specialized catalyst systems are often necessary:
-
Bulky, Electron-Rich Ligands: These are crucial for promoting the coupling of sterically hindered substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[1][3]
-
Higher Temperatures: While higher temperatures can sometimes lead to degradation, they are often required to overcome the activation energy barrier for sterically demanding couplings. A careful screening of the temperature profile is recommended.
-
Choice of Base and Solvent: For sterically hindered couplings, a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often preferred. The solvent system may also need to be optimized to ensure adequate solubility of all components at the reaction temperature.[5]
Experimental Protocols
The following protocols are generalized procedures for a Suzuki-Miyaura coupling reaction and subsequent purification. These should be considered as a starting point and may require optimization for your specific aryl halide and reaction scale.
Protocol 1: General Suzuki-Miyaura Coupling
This protocol is a general guideline for the coupling of an aryl halide with this compound.
Materials and Reagents:
-
Aryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%; or a more specialized catalyst system for challenging substrates)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0–3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene, DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine solution
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).[8]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[8]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., 3 mol%) and the degassed solvent.[8]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[1][8]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][8]
Protocol 2: Purification by Flash Column Chromatography
-
Column Preparation: Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate). The choice of eluent will depend on the polarity of the product.
-
Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Dry the silica gel and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.[9][10]
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Recrystallization
Recrystallization is an effective method for purifying solid products.[11][12][13][14][15]
-
Solvent Selection: Choose a solvent in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature.[11]
-
Dissolution: In a flask, dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.[12]
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur. The flask can then be placed in an ice bath to maximize crystal recovery.[11]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[12][13]
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
The following tables provide examples of reaction conditions that can be screened for the optimization of your Suzuki-Miyaura coupling reaction. The optimal conditions will be specific to your substrates.
Table 1: Screening of Reaction Parameters for Suzuki-Miyaura Coupling
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 12 |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 16 |
| 4 | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF | 100 | 12 |
Note: This table presents a set of starting conditions for optimization. The catalyst, ligand, base, solvent, and temperature may all need to be varied to achieve the best yield.
Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to the troubleshooting and execution of Suzuki-Miyaura coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. mt.com [mt.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Failed Reactions of 4-(2-Cyanophenylmethoxy)phenylboronic acid
Welcome to the technical support center for 4-(2-Cyanophenylmethoxy)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this specialized boronic acid. The unique substitution pattern of this molecule, featuring an ortho-cyano group within the benzyl ether moiety, can present specific challenges in common cross-coupling reactions such as the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during reactions with this compound in a question-and-answer format.
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield of the desired product. What are the likely causes?
A1: Failed or low-yielding Suzuki-Miyaura reactions with this substrate can often be attributed to a combination of factors related to its specific chemical structure. The primary challenges are the electronic deactivation by the electron-withdrawing cyano group and potential steric hindrance from the ortho-substituted benzylic ether. Key areas to investigate include:
-
Sub-optimal Catalyst/Ligand System: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective for this sterically hindered and electronically deactivated boronic acid.
-
Ineffective Base: The base plays a crucial role in the transmetalation step. An inappropriate choice of base (either too weak or too strong) can lead to reaction failure.
-
Protodeboronation (Hydrolysis): Boronic acids, especially those with electron-withdrawing groups, are susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1] This is a common side reaction that consumes the starting material.
-
Poor Reagent Quality or Stability: The boronic acid may have degraded during storage. It is also possible that other reagents, such as the solvent or base, are not of sufficient purity or are hydrated.
-
Inadequate Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that need to be optimized for this specific substrate.
Q2: I am observing a significant amount of a side product that appears to be 2-((4-hydroxyphenyl)methoxy)benzonitrile. What is happening?
A2: The formation of 2-((4-hydroxyphenyl)methoxy)benzonitrile indicates that protodeboronation (hydrolysis) of your this compound is occurring. This is a common issue with electron-deficient boronic acids.[1]
Strategies to Minimize Protodeboronation:
-
Use Anhydrous Conditions: Water is a key component in the protodeboronation pathway. Ensure all solvents and reagents are rigorously dried.
-
Choose a Milder Base: Strong bases can accelerate protodeboronation. Consider using milder bases like K₃PO₄, Cs₂CO₃, or KF.
-
Use a Boronic Ester: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.
-
Optimize Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. Try running the reaction at a lower temperature for a longer period.
Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A3: For a challenging substrate like this compound, it is advisable to start with conditions known to be effective for sterically hindered and electron-deficient boronic acids. A good starting point would be to use a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand.
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective palladium sources. |
| Ligand | SPhos, XPhos, or RuPhos | Bulky, electron-rich ligands that promote oxidative addition and are effective for hindered substrates.[2] |
| Base | K₃PO₄ or Cs₂CO₃ | Moderately strong bases that are often effective while minimizing protodeboronation. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or THF/H₂O | Biphasic solvent systems are common for Suzuki couplings. Anhydrous solvents can also be explored to minimize protodeboronation. |
| Temperature | 80-100 °C | A good starting temperature range. May need to be optimized. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation of the catalyst and phosphine ligands. |
Experimental Protocols
The following is a hypothetical, detailed experimental protocol for a Suzuki-Miyaura coupling reaction using this compound with a generic aryl bromide. This protocol is based on best practices for challenging couplings and should be optimized for specific substrates.
Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
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K₃PO₄ (2.0 equiv), finely ground
-
Toluene (anhydrous)
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Water (degassed)
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Reaction vessel (e.g., Schlenk tube or microwave vial)
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Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely ground K₃PO₄ (2.0 equiv).
-
Catalyst Preparation: In a separate dry vial under an inert atmosphere, add Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%). Add a small amount of anhydrous toluene and stir for 10-15 minutes until a homogeneous solution is formed.
-
Reagent Addition: Add the catalyst solution to the reaction vessel containing the solids.
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Solvent Addition: Add anhydrous toluene and degassed water to the reaction vessel to achieve the desired concentration (typically 0.1-0.2 M with respect to the aryl bromide). A common solvent ratio is 4:1 toluene:water.
-
Reaction Execution: Seal the reaction vessel and place it in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Visualizations
Troubleshooting Workflow for Failed Suzuki-Miyaura Reactions
The following diagram illustrates a logical workflow for troubleshooting failed Suzuki-Miyaura coupling reactions with this compound.
Caption: A step-by-step guide to troubleshooting failed Suzuki-Miyaura reactions.
Generalized Suzuki-Miyaura Catalytic Cycle
This diagram outlines the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle. Understanding this cycle is fundamental to troubleshooting reaction failures.
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.
References
Technical Support Center: Reactions with 4-(2-Cyanophenylmethoxy)phenylboronic acid
This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-(2-Cyanophenylmethoxy)phenylboronic acid in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a byproduct with a mass corresponding to the replacement of the boronic acid group with a hydrogen atom. What is this side product and how can I minimize its formation?
A1: This is a common side product resulting from protodeboronation , a reaction where the C-B bond is cleaved and replaced by a C-H bond. Arylboronic acids with electron-withdrawing groups, such as the cyano group in this compound, are particularly susceptible to this side reaction.[1] The presence of water and a strong base in the reaction mixture can accelerate this process.[2]
Troubleshooting Protodeboronation:
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Use Anhydrous Conditions: Since water is a proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.
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Select a Milder Base: Strong bases can promote protodeboronation.[2] Consider switching to milder bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).
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Use a Boronic Ester: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can be an effective strategy. The ester acts as a slow-release source of the boronic acid, keeping its concentration low throughout the reaction and minimizing the rate of protodeboronation.
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Optimize Catalyst System: A more active palladium catalyst and ligand combination can increase the rate of the desired Suzuki-Miyaura coupling, allowing it to outcompete the protodeboronation side reaction.[1]
Q2: My reaction is producing a symmetrical biaryl, which appears to be a dimer of my boronic acid. What is this side product and what causes it?
A2: This side product is the result of homocoupling , where two molecules of the boronic acid react with each other. This is another common side reaction in Suzuki-Miyaura coupling.[3] Homocoupling can be promoted by the presence of oxygen in the reaction mixture or by the palladium catalyst, especially if a Pd(II) precatalyst is used without efficient reduction to the active Pd(0) species.[2]
Troubleshooting Homocoupling:
-
Thoroughly Degas Solvents: Oxygen can promote the homocoupling of boronic acids.[3] Ensure that all solvents are properly degassed before use by methods such as sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas (argon or nitrogen) to prevent oxygen from entering the reaction vessel.
-
Use a Pd(0) Catalyst: While Pd(II) precatalysts are common, they require in situ reduction to the active Pd(0) species. This reduction can sometimes lead to the formation of species that promote homocoupling. Using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes mitigate this issue.
Q3: I am concerned about the stability of the benzylic ether linkage in this compound under the reaction conditions. Is cleavage of this ether a common side product?
A3: Cleavage of benzylic ethers is a known transformation, typically achieved via hydrogenolysis with a palladium catalyst and a hydrogen source (e.g., H₂ gas).[4][5] Standard Suzuki-Miyaura conditions do not include an external hydrogen source. While palladium catalysts are used, cleavage of the benzylic ether is not considered a common side product in the absence of a reductant.
However, under certain conditions, such as with specific catalysts like Pd(OH)₂/C or in the presence of a hydrogen donor within the reaction mixture (e.g., certain solvents or additives), oxidative cleavage or transfer hydrogenolysis could potentially occur, though this is less common.[6][7] If you suspect ether cleavage, it would manifest as the formation of 4-hydroxyphenylboronic acid and 2-cyanobenzyl derivatives.
Preventative Measures:
-
Avoid potential hydrogen-donating solvents if this side reaction is a concern.
-
Use standard palladium precatalysts like Pd(OAc)₂ or PdCl₂(dppf) rather than catalysts known for hydrogenolysis.
Q4: My Suzuki-Miyaura reaction with this compound is giving a low yield of the desired product. What are the general troubleshooting steps I should take?
A4: Low yields in Suzuki-Miyaura reactions can stem from a variety of factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yields:
-
Verify Reagent Quality:
-
Boronic Acid: Ensure the this compound is pure and has not degraded. Consider converting it to a more stable pinacol ester.
-
Aryl Halide: Check the purity of your coupling partner.
-
Catalyst and Ligand: Use a fresh, active catalyst and ligand. Some palladium sources can degrade over time.[6]
-
Base and Solvent: Ensure the base is of high purity and the solvent is anhydrous and properly degassed.[8]
-
-
Optimize Reaction Conditions:
-
Temperature: The optimal temperature can vary. Too low may result in a sluggish reaction, while too high can promote side reactions and catalyst decomposition.
-
Concentration: Ensure the reaction is not too dilute.
-
Stirring: Vigorous stirring is crucial, especially for heterogeneous mixtures.
-
-
Analyze for Side Products:
-
Use techniques like LC-MS or crude NMR to identify the major side products. This will help you diagnose the primary issue (e.g., protodeboronation, homocoupling).
-
-
Systematic Component Screening:
-
Catalyst/Ligand: Screen different palladium precatalysts and phosphine ligands. Bulky, electron-rich ligands are often effective.[1]
-
Base: Test a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
-
Solvent: Evaluate different solvent systems (e.g., dioxane/water, toluene/water, DMF).
-
Data Presentation
| Side Product | Common Name | Likely Causes | Mitigation Strategies |
| 4-(2-Cyanophenylmethoxy)benzene | Protodeboronation Product | Presence of water; strong base; electron-withdrawing cyano group.[1][2] | Use anhydrous conditions; use a milder base; convert boronic acid to an ester. |
| 1,1'-Biphenyl, 4,4'-bis(2-cyanophenylmethoxy)- | Homocoupling Product | Presence of oxygen; inefficient reduction of Pd(II) precatalyst.[2][3] | Thoroughly degas solvents; maintain an inert atmosphere; use a Pd(0) catalyst. |
| 4-Hydroxyphenylboronic acid | Ether Cleavage Product | Potential hydrogen source in the reaction; specific catalysts (less common).[6][7] | Avoid hydrogen-donating solvents; use standard Pd catalysts. |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This is a general protocol and may require optimization for specific substrates.
-
Reagent Preparation:
-
In a reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
-
-
Inert Atmosphere:
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
-
Catalyst Addition:
-
Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., PdCl₂(dppf), 1-5 mol%) and ligand (if required).
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: Potential reaction pathways for this compound.
References
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 2. nacatsoc.org [nacatsoc.org]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from 4-(2-Cyanophenylmethoxy)phenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from 4-(2-Cyanophenylmethoxy)phenylboronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction using this compound is resulting in a low or no yield. What are the primary factors to investigate?
A1: When encountering low to no yield in a Suzuki-Miyaura coupling, a systematic check of the following parameters is recommended:
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Catalyst Activity: Ensure the palladium catalyst and ligands are active. The active catalytic species is Pd(0), and if a Pd(II) precatalyst is used, it must be reduced in situ.[1] Consider using a fresh batch or a more robust, air-stable precatalyst.
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Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1] It is crucial to properly degas all solvents and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.
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Reagent Purity and Stability: Verify the purity of the aryl halide and the this compound. Boronic acids can degrade over time.[1]
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Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to facilitate transmetalation without causing degradation of the starting materials or products.[1][2] For anhydrous reactions, ensure the base is finely powdered and dry. In biphasic reactions, vigorous stirring is essential.[1]
Q2: I am observing significant homocoupling of this compound. How can this side reaction be minimized?
A2: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen.[1] To minimize this:
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Ensure Rigorous Inert Conditions: Thoroughly degas all solvents and reagents. Purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst and continue to maintain a positive pressure of the inert gas throughout the reaction.
-
Control Reaction Temperature: Sometimes, lowering the reaction temperature can reduce the rate of homocoupling relative to the desired cross-coupling.
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Use a More Active Catalyst System: A highly active catalyst can promote the desired cross-coupling at a faster rate than homocoupling.
Q3: What are the best practices for the storage and handling of this compound?
Q4: Are there alternative coupling partners to boronic acids that I can use?
A4: Yes, potassium trifluoroborates and organoboranes or boronate esters can be used in place of boronic acids in Suzuki-Miyaura coupling reactions.[3] These alternatives may offer different stability and reactivity profiles.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of products from reactions involving this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Difficulty removing residual palladium catalyst | - Incomplete precipitation of the catalyst.- Catalyst is finely dispersed in the product. | - After the reaction, consider a filtration step through a pad of Celite® to remove the heterogeneous catalyst.- For homogeneous catalysts, an aqueous wash with a solution of a thiol-containing scavenger resin may be effective.- If the product is stable to it, a dilute aqueous acid wash can sometimes help remove palladium residues. |
| Product co-elutes with starting boronic acid or its homocoupled product during column chromatography | - Similar polarities of the product and impurities. | - Optimize the solvent system for column chromatography. A shallow gradient or isocratic elution with a carefully selected solvent mixture can improve separation.- Consider using a different stationary phase (e.g., alumina instead of silica gel).- Recrystallization of the crude product before chromatography can help remove a significant portion of the impurities. |
| Product degradation on silica gel column | - The product may be sensitive to the acidic nature of silica gel. | - Neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the eluent) and then re-equilibrating with the mobile phase.- Use a different purification technique such as preparative HPLC with a C18 column or recrystallization. |
| Low recovery after recrystallization | - The product is too soluble in the chosen solvent.- The incorrect solvent or solvent mixture was used. | - Perform small-scale solubility tests to find a suitable solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.- Consider using a binary or ternary solvent system to fine-tune the solubility.- Ensure the hot solution is allowed to cool slowly to promote the formation of pure crystals. |
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
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Reaction Setup: To a dry reaction flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equivalent), the aryl halide (1.2 equivalents), and the base (e.g., K₂CO₃, 3.0 equivalents).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., a mixture of dioxane and water). Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously until the reaction is complete, as monitored by TLC or LC-MS.
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Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
Purification by Flash Column Chromatography
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Solvent System Selection: Determine an appropriate eluent system using TLC. The ideal system should provide good separation between the product and impurities, with an Rf value for the product of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent of your eluent system and pack the column.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.
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Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient is used.
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Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: General experimental workflow for Suzuki-Miyaura coupling and purification.
Caption: Decision-making workflow for troubleshooting purification issues.
References
how to prevent deboronation of 4-(2-Cyanophenylmethoxy)phenylboronic acid
Welcome to the technical support center for 4-(2-Cyanophenylmethoxy)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound, specifically its susceptibility to deboronation. Here you will find frequently asked questions, troubleshooting guides, and experimental protocols to help ensure the integrity of your compound and the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a significant issue for my experiments?
A1: Deboronation is a chemical reaction where the boronic acid group (-B(OH)₂) is cleaved from the aryl ring and replaced with a hydrogen atom (protodeboronation) or a hydroxyl group (oxidative deboronation).[1][2] This is a significant issue because it consumes your starting material, leading to lower yields in subsequent reactions like Suzuki-Miyaura cross-couplings.[3] The resulting deboronated impurity, 2-((4-bromophenyl)methoxy)benzonitrile, can also complicate purification processes.
Q2: What are the primary factors that cause the deboronation of this compound?
A2: Several factors can induce deboronation. The most common are:
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pH: Both strongly acidic and strongly basic conditions can catalyze the reaction.[1][4] Basic conditions are particularly problematic as they generate the more reactive arylboronate anion.[3][5]
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Presence of Water: Water acts as a proton source for protodeboronation.[4][6]
-
Oxygen: The presence of atmospheric oxygen or other reactive oxygen species can lead to oxidative deboronation.[2][7]
-
Elevated Temperatures: Higher temperatures can accelerate the rate of decomposition.[8][9]
-
Transition Metals: Certain metal catalysts or additives, such as copper, can mediate deboronation under specific conditions.[8]
-
Light: UV irradiation can also promote deboronation.[1]
Q3: How does pH specifically affect the stability of my boronic acid?
A3: The stability of arylboronic acids is highly pH-dependent. At high pH, the boronic acid exists in equilibrium with its more nucleophilic boronate form ([ArB(OH)₃]⁻).[4] This boronate anion is significantly more susceptible to protodeboronation, which is why reactions run under strongly basic conditions (e.g., many Suzuki-Miyaura couplings) are at high risk.[3][5] Conversely, strongly acidic conditions can also promote deboronation through an acid-catalyzed pathway.[4] Many simple arylboronic acids exhibit maximum stability in neutral or slightly acidic solutions (around pH 5-7).[4][10]
Q4: What are the ideal storage and handling conditions for this compound?
A4: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[6][11] Boronic acids are often hygroscopic and sensitive to air.[11][12] Always handle the solid in a well-ventilated area or glovebox, and use anhydrous, degassed solvents when preparing solutions.[6][12]
Q5: Should I take special precautions when using this boronic acid in a Suzuki-Miyaura coupling reaction?
A5: Yes. Given the propensity for deboronation under basic conditions, several precautions are recommended. These include using anhydrous and deoxygenated solvents, minimizing reaction time and temperature, and carefully selecting the base.[6][8] A highly effective strategy is to use a more stable boronate ester, such as a pinacol or MIDA ester, which acts as a "slow-release" source of the boronic acid, keeping its concentration low throughout the reaction and minimizing side reactions.[3][4][13]
Q6: How can I confirm if my sample has undergone deboronation?
A6: You can detect deboronation using standard analytical techniques.
-
NMR Spectroscopy: ¹H NMR can show the appearance of a new aromatic proton signal in place of the carbon formerly attached to the boron atom.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a very sensitive method to detect the deboronated byproduct, which will have a different retention time and a mass corresponding to the loss of the B(OH)₂ group and the addition of a proton.
Section 2: Troubleshooting Guide
| Symptom / Issue | Potential Cause | Recommended Solution / Prevention Strategy |
| Low or no yield in cross-coupling reaction | Deboronation of starting material: The boronic acid may have degraded during storage or in the reaction mixture before coupling could occur. | 1. Verify Starting Material Purity: Check the purity of the boronic acid by LC-MS or NMR before use. 2. Optimize Reaction Conditions: Use anhydrous, degassed solvents; run the reaction under an inert atmosphere.[6] 3. Use a Boronate Ester: Convert the acid to a more stable pinacol or MIDA ester for a slow-release approach.[4][13] |
| Significant deboronated byproduct observed by LC-MS or NMR | Harsh Reaction Conditions: The combination of base, solvent (especially with water), and temperature is promoting protodeboronation.[3][8][9] | 1. Screen Weaker Bases: Test milder bases (e.g., K₃PO₄, K₂CO₃, organic bases) instead of strong hydroxides. 2. Lower Temperature: Run the reaction at the lowest effective temperature.[8] 3. Minimize Water Content: Use anhydrous solvents. If an aqueous phase is required, minimize the water ratio.[6] 4. Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed.[6] |
| Inconsistent reaction results | Starting material degradation: The boronic acid is degrading on the shelf due to improper storage. | 1. Improve Storage Protocol: Store the solid in a desiccator under an inert atmosphere in a cool, dark place.[11][12] 2. Aliquot the Reagent: Store the boronic acid in small, single-use aliquots to avoid repeated exposure of the bulk material to air and moisture. 3. Purify Before Use: If degradation is suspected, consider a purification step like recrystallization.[14] |
| Formation of phenolic byproduct | Oxidative Deboronation: The compound is reacting with oxygen. | 1. Degas Solvents Thoroughly: Sparge all solvents with an inert gas (argon or nitrogen) for 15-30 minutes before use. 2. Maintain Inert Atmosphere: Ensure the reaction flask is properly sealed and maintained under a positive pressure of an inert gas. |
Section 3: Experimental Protocols
Protocol 1: Recommended Storage and Handling
-
Storage: Upon receipt, store the container of this compound in a freezer (-20°C) or refrigerator (~4°C), inside a desiccator. For long-term storage, backfill the container with an inert gas like argon before sealing.
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Handling Solid: Handle the solid material in a glovebox or on a bench with a steady stream of inert gas. Minimize the time the container is open to the atmosphere.
-
Preparing Solutions: Use only anhydrous, degassed solvents. To degas a solvent, bubble argon or nitrogen through it for at least 20 minutes prior to use. Prepare solutions immediately before they are needed. Do not store solutions for extended periods unless their stability under those conditions has been verified.
Protocol 2: General Method for Suzuki-Miyaura Coupling to Minimize Deboronation
-
Reagent Preparation: In a glovebox, add the aryl halide (1.0 equiv.), this compound (or its pinacol ester, 1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%) in a small amount of the reaction solvent.
-
Reaction Assembly: Remove the sealed reaction vessel from the glovebox. Add the anhydrous, degassed solvent (e.g., dioxane, toluene, or a 10:1 mixture with water) via syringe.[6]
-
Degassing: Bubble argon through the stirred reaction mixture for 10-15 minutes.
-
Initiation: Add the catalyst/ligand solution to the reaction mixture via syringe.
-
Heating: Heat the reaction to the desired temperature (e.g., 80-100°C) and monitor its progress by TLC or LC-MS.[6] Aim for the lowest possible temperature and shortest time required for full conversion.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and proceed with a standard aqueous work-up.
Section 4: Data Presentation
The stability of arylboronic acids is highly dependent on environmental and experimental parameters. The following table summarizes general trends and provides recommendations.
Table 1: Influence of Key Parameters on Arylboronic Acid Stability
| Parameter | Condition | Effect on Stability of Ar-B(OH)₂ | Recommendation |
| pH | High (>10) | Strong acceleration of protodeboronation.[3][5] | Use milder bases (e.g., K₃PO₄) or buffer the system if possible. |
| Low (<4) | Acid-catalyzed protodeboronation can occur.[1][4] | Maintain pH in the neutral to mildly acidic range for storage. | |
| Neutral (6-8) | Generally the region of highest stability for many arylboronic acids.[4] | Ideal for long-term storage in solution (if necessary). | |
| Temperature | High (>80 °C) | Significantly increases the rate of all decomposition pathways.[8] | Use the lowest feasible reaction temperature. Store at low temperatures. |
| Solvent | Protic (Water, Alcohols) | Provides a proton source, facilitating protodeboronation.[6] | Use anhydrous solvents. Minimize the amount of water if required as a co-solvent. |
| Atmosphere | Air (Oxygen) | Can lead to oxidative deboronation, forming phenols.[2][7] | Store and handle under an inert atmosphere (N₂ or Ar). Use degassed solvents. |
Section 5: Visual Guides
The following diagrams illustrate the key degradation pathways and a logical workflow for troubleshooting deboronation issues.
Caption: Key deboronation pathways for arylboronic acids.
References
- 1. researchgate.net [researchgate.net]
- 2. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 11. fishersci.com [fishersci.com]
- 12. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 13. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
improving the solubility of 4-(2-Cyanophenylmethoxy)phenylboronic acid in reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 4-(2-Cyanophenylmethoxy)phenylboronic acid in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I am observing a solid precipitate in my reaction mixture. What could be the cause?
A2: A precipitate could be unreacted this compound due to poor solubility in the chosen solvent system. Another possibility is the formation of boroxines, which are cyclic anhydrides that can form from boronic acids, particularly at elevated temperatures, and are often less soluble.[3]
Q3: Can I use water as a co-solvent to improve the solubility of my boronic acid?
A3: Yes, using a co-solvent system, such as dioxane/water or THF/water, is a common strategy to improve the solubility of boronic acids and the inorganic bases used in reactions like the Suzuki-Miyaura coupling.[4][5] However, the presence of water can also promote side reactions like protodeboronation, so the amount of water should be carefully optimized.[6]
Q4: How does pH affect the solubility and stability of this compound?
A4: The pH of the reaction medium is critical. Basic conditions are generally required for Suzuki-Miyaura coupling to activate the boronic acid by forming the more nucleophilic boronate species ([ArB(OH)₃]⁻).[7] This can also increase the solubility of the boronic acid. However, excessively high pH can accelerate the decomposition of the boronic acid through protodeboronation.[7]
Q5: Are there alternative forms of the boronic acid I can use to improve solubility and stability?
A5: Yes. Converting the boronic acid to a boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) ester, can significantly improve its solubility in organic solvents and enhance its stability.[8][9] These esters can act as a source of the boronic acid in situ during the reaction.[9]
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to troubleshooting and resolving solubility problems encountered with this compound during chemical reactions.
Issue 1: Incomplete Dissolution of this compound
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Possible Cause: The solvent system is not optimal for this specific boronic acid.
-
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of a small amount of the boronic acid in various solvents commonly used for the intended reaction (e.g., dioxane, THF, DMF, toluene, ethanol).
-
Co-solvent Addition: If using a non-polar solvent, try adding a polar aprotic co-solvent. For reactions like Suzuki-Miyaura coupling, a mixture of dioxane/water or THF/water is often effective.[4][5]
-
Temperature Increase: Gently warming the mixture can increase the solubility of the boronic acid. However, be cautious as prolonged heating can lead to decomposition or boroxine formation.[3]
-
Sonication: Using an ultrasonic bath can help to break up solid aggregates and improve dissolution.
-
Issue 2: Reaction Fails to Proceed or Gives Low Yield Despite Apparent Dissolution
-
Possible Cause: While the boronic acid may appear to dissolve, its concentration in the solution phase might be too low for an efficient reaction. Alternatively, the boronic acid may be decomposing.
-
Troubleshooting Steps:
-
Base Selection: The choice and solubility of the base are crucial. Ensure the base is sufficiently soluble in the reaction medium to activate the boronic acid. Finely powdered bases or the use of aqueous base solutions can be beneficial.[4]
-
Formation of Boronate Esters: Convert the boronic acid to its corresponding pinacol or MIDA boronate ester.[8][9] These derivatives often exhibit enhanced solubility and stability.
-
Phase-Transfer Catalysis: In biphasic systems, a phase-transfer catalyst can help to bring the reactants into the same phase.
-
Monitoring Decomposition: Use techniques like TLC or LC-MS to monitor the stability of the boronic acid under the reaction conditions to check for protodeboronation or other decomposition pathways.
-
Expected Solubility Profile
While experimental data for this compound is not available, the following table provides an estimated solubility profile based on the known behavior of similar arylboronic acids. This should be used as a starting point for solvent screening.
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Ethers | Dioxane, Tetrahydrofuran (THF) | High | Ethers are polar aprotic solvents that are generally effective at dissolving boronic acids.[1] |
| Ketones | Acetone, 2-Butanone | High | Similar to ethers, ketones are good solvents for many boronic acids.[1] |
| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to Low | Solubility is expected to be lower than in polar aprotic solvents. |
| Alcohols | Ethanol, Isopropanol | Moderate | The hydroxyl group can interact with the boronic acid, but solubility may be limited. |
| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | High | These are highly polar solvents capable of dissolving a wide range of organic compounds. |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Moderate | Arylboronic acids can have moderate solubility in these solvents.[8] |
| Nonpolar Hydrocarbons | Hexanes, Heptane | Very Low | Boronic acids are generally poorly soluble in nonpolar aliphatic solvents.[1] |
| Water | - | Low | The solubility of arylboronic acids in water is typically low, though it can be influenced by pH.[10] |
Experimental Protocols
Protocol 1: General Procedure for Improving Solubility in a Suzuki-Miyaura Coupling Reaction
This protocol provides a starting point for optimizing the solubility of this compound in a Suzuki-Miyaura coupling.
-
Reagent Preparation: In a reaction vessel, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Solvent Addition: Add a degassed solvent mixture. Start with a 4:1 to 5:1 ratio of an organic solvent to water (e.g., dioxane/H₂O or THF/H₂O). The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. If starting material remains undissolved, consider adding a small amount of a co-solvent like DMF or increasing the proportion of water.
Protocol 2: In Situ Formation of a More Soluble Boronate Ester
This protocol describes the conversion of the boronic acid to a more soluble pinacol ester prior to the coupling reaction.
-
Esterification: In a round-bottom flask, dissolve this compound and pinacol (1.1 equivalents) in a suitable solvent such as toluene or THF.
-
Water Removal: Heat the mixture to reflux with a Dean-Stark apparatus to remove water and drive the esterification to completion.
-
Isolation (Optional): The resulting pinacol ester can be isolated by removing the solvent under reduced pressure and purifying by recrystallization or column chromatography. Alternatively, it can be used directly in the next step.
-
Suzuki-Miyaura Coupling: The pinacol ester can then be used in a Suzuki-Miyaura reaction following a standard protocol, often under anhydrous conditions if desired.
Visualizations
Caption: Experimental workflow for improving solubility in a Suzuki-Miyaura reaction.
Caption: Troubleshooting decision tree for solubility and reactivity issues.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [kuscholarworks.ku.edu]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Technical Support Center: Catalyst Poisoning in 4-(2-Cyanophenylmethoxy)phenylboronic Acid Couplings
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Suzuki-Miyaura cross-coupling reactions involving 4-(2-Cyanophenylmethoxy)phenylboronic acid, with a specific focus on catalyst poisoning.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of Suzuki-Miyaura couplings?
A1: Catalyst poisoning refers to the partial or total deactivation of the palladium catalyst by a chemical compound present in the reaction mixture.[1] This deactivation occurs when a substance strongly adsorbs to the active sites of the palladium catalyst, preventing it from participating in the catalytic cycle and leading to low or no product yield.[2]
Q2: How does the cyano (-CN) group in this compound contribute to catalyst poisoning?
A2: The cyano group is a known poison for palladium catalysts.[1] The nitrogen atom in the cyano group has a lone pair of electrons that can coordinate strongly to the palladium center. This coordination can lead to the formation of stable, inactive palladium-cyanide complexes, effectively removing the catalyst from the reaction cycle.[1] This can disrupt key steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.
Q3: What are the common signs of catalyst poisoning in my reaction?
A3: Common signs of catalyst poisoning include:
-
Low to no product formation: This is the most obvious indicator that the catalyst is not active.[3]
-
Stalled reaction: The reaction may start but then stops before all the starting material is consumed.
-
Formation of palladium black: The precipitation of black palladium metal can indicate catalyst decomposition, which can be exacerbated by poisoning.
-
Inconsistent results: Reactions may work on some occasions and fail on others, which could be due to trace impurities acting as poisons.
Q4: Can the position of the cyano group affect the severity of catalyst poisoning?
A4: Yes, the steric accessibility of the cyano group can influence its ability to poison the catalyst. In this compound, the cyano group is on a phenyl ring attached to a benzylic ether, which may allow it to coordinate to the palladium center. The flexibility of the methoxy bridge could facilitate this interaction.
Troubleshooting Guides
Problem: Low or No Yield in the Suzuki-Miyaura Coupling of this compound
This guide provides a systematic approach to troubleshooting low-yielding reactions, with a focus on overcoming catalyst poisoning by the cyano group.
Step 1: Diagnose the Potential Issue
First, it is crucial to determine if catalyst poisoning is the likely cause of the low yield.
Caption: Diagnostic workflow for low-yield Suzuki couplings.
Step 2: Implement Troubleshooting Strategies
If catalyst poisoning is suspected, the following strategies, starting with the simplest modifications, can be employed.
Table 1: Troubleshooting Strategies for Catalyst Poisoning
| Strategy ID | Strategy Description | Rationale | Key Considerations |
| TS-1 | Increase Catalyst Loading | Compensates for the portion of the catalyst that is deactivated by the cyano group. | Start with a modest increase (e.g., from 1-2 mol% to 3-5 mol%). This is a quick but potentially costly solution. |
| TS-2 | Change Palladium Precursor | Different palladium sources have varying activation profiles and sensitivities to poisons. | Consider pre-formed Pd(0) sources like Pd(PPh₃)₄ or more robust pre-catalysts. |
| TS-3 | Screen Different Ligands | The ligand plays a crucial role in stabilizing the catalyst and can mitigate poisoning effects. Bulky, electron-rich ligands are often more effective.[4] | See Table 2 for a comparison of ligand types. |
| TS-4 | Use a More Stable Boronic Acid Derivative | Converting the boronic acid to a pinacol ester or MIDA boronate can sometimes improve stability and reaction outcomes.[3] | This requires an additional synthetic step but can prevent side reactions like protodeboronation.[3] |
| TS-5 | Modify Reaction Conditions | Temperature and solvent can influence the equilibrium of catalyst-poison binding and the overall reaction rate. | Higher temperatures may overcome catalyst inhibition but can also lead to degradation. A solvent screen may be beneficial. |
| TS-6 | Slow Addition of the Boronic Acid | Adding the poisoning substrate slowly can maintain a low instantaneous concentration, minimizing its impact on the bulk of the catalyst. | This can be achieved using a syringe pump. |
Table 2: Comparison of Ligand Types for Mitigating Catalyst Poisoning
| Ligand Type | Examples | General Performance with Challenging Substrates | Advantages | Disadvantages |
| Triphenylphosphine-based | PPh₃, Pd(PPh₃)₄ | Often insufficient for challenging couplings with poisoning groups. | Readily available and inexpensive. | Prone to oxidation and often less effective with sterically hindered or electron-rich/poor substrates. |
| Bulky, Electron-Rich Phosphines (Buchwald Ligands) | XPhos, SPhos, RuPhos | Generally provide high yields for a broad range of substrates, including those prone to poisoning.[4] | High catalytic activity, promotes difficult oxidative additions and reductive eliminations.[4] | More expensive than simple phosphines. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Often show high stability and resistance to poisoning by coordinating functional groups.[4] | Stronger Pd-ligand bond can lead to greater catalyst stability. | Can sometimes be less active for certain substrate combinations compared to phosphine ligands. |
| Dialkylphosphinobiphenyl Ligands | DavePhos, JohnPhos | Effective for a range of challenging Suzuki couplings. | Provide a good balance of steric bulk and electron-donating properties. | Can be air-sensitive. |
Experimental Protocols
Standard Experimental Protocol for Suzuki-Miyaura Coupling
This protocol serves as a baseline for comparison when troubleshooting.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, and the base.
-
Add the degassed solvent to the flask.
-
Purge the resulting mixture with the inert gas for 10-15 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Experimental Workflow
This workflow provides a logical sequence for addressing low yields suspected to be caused by catalyst poisoning.
Caption: A stepwise troubleshooting workflow for catalyst poisoning.
Mechanism of Catalyst Poisoning by Nitriles
The cyano group can interact with the palladium catalyst at various stages of the catalytic cycle, leading to the formation of inactive species.
References
Technical Support Center: 4-(2-Cyanophenylmethoxy)phenylboronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the work-up procedures of reactions involving 4-(2-Cyanophenylmethoxy)phenylboronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered during the work-up of reactions with this compound?
The main challenges include the removal of residual palladium catalyst, the potential for protodeboronation (loss of the boronic acid group), and effectively separating the desired biaryl product from unreacted starting materials and byproducts like boroxines (cyclic trimers of the boronic acid).[1] The presence of a nitrile (cyano) group and an ether linkage means that harsh acidic or basic conditions should be avoided to prevent potential hydrolysis.
Q2: How can I effectively remove the palladium catalyst from my reaction mixture?
The method for palladium removal depends on whether the catalyst is heterogeneous (e.g., Pd/C) or homogeneous (e.g., Pd(PPh₃)₄).
-
For heterogeneous catalysts: Simple filtration through a pad of Celite is typically effective.[2][3]
-
For homogeneous (soluble) catalysts: If the catalyst remains in the organic phase after an initial filtration, methods like treatment with activated carbon, precipitation, or the use of palladium scavenger resins are necessary.[4] Scavenger resins are solid supports with functional groups (like thiols) that bind tightly to palladium, allowing it to be removed by filtration.[4][5]
Q3: Is protodeboronation a significant side reaction with this boronic acid?
Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common side reaction for many boronic acids.[1] It can be promoted by strong bases, the presence of water, and elevated temperatures.[6] To minimize this, consider using milder bases (e.g., K₂CO₃, KF) and, if possible, anhydrous reaction conditions.[6][7]
Q4: What are the recommended methods for purifying the final 2-cyanobiphenyl product?
Standard purification techniques such as flash column chromatography on silica gel and recrystallization are typically effective.
-
Chromatography: A solvent system like hexane/ethyl acetate is a good starting point for elution.
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity.[8] Common solvent systems for biaryl compounds include ethanol or mixtures like hexane/acetone or hexane/ethyl acetate.[9]
-
Acid-Base Extraction: Unreacted this compound can often be removed by washing the organic layer with a mild aqueous base (e.g., 1M Na₂CO₃). The boronic acid is acidic and will partition into the aqueous layer as its boronate salt, while the desired product remains in the organic phase.[10]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution | Citations |
| Low or No Product Yield | 1. Inactive Catalyst: The Pd(0) species is the active catalyst. Pd(II) precatalysts must be reduced in situ. 2. Oxygen Contamination: Oxygen can cause homocoupling of the boronic acid and catalyst decomposition. 3. Impure Reagents: Boronic acids can degrade over time. | 1. Use a fresh batch of catalyst or a more robust, air-stable precatalyst. 2. Ensure solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (N₂ or Ar). 3. Verify the purity of all starting materials. | [6] |
| Product Contaminated with Black/Grey Solid | Incomplete Palladium Removal: Fine particles of palladium metal or palladium on a solid support have passed through the work-up. | Filter the entire crude reaction mixture through a pad of Celite (1-2 cm thick) before performing an aqueous work-up. If the filtrate is still colored, consider treatment with activated carbon or a palladium scavenger. | [2][10][11] |
| Unreacted Boronic Acid in Final Product | Ineffective Purification: The boronic acid has similar solubility or polarity to the desired product, making separation difficult. | 1. Aqueous Base Wash: During the work-up, wash the organic layer with a mild aqueous base (e.g., 1M Na₂CO₃) to extract the acidic boronic acid into the aqueous phase. 2. Methanol Treatment: Concentrate the reaction mixture and then re-dissolve and concentrate from methanol several times. This converts boron residues into volatile trimethyl borate. 3. Scavenger Resins: Use a scavenger resin with diol functionality, which selectively binds to boronic acids. | [10][12][13] |
| Product "Oils Out" During Recrystallization | Improper Solvent Choice: The boiling point of the solvent may be higher than the melting point of the product, or the compound is too soluble even in the cold solvent. | 1. Select a solvent with a boiling point lower than the product's melting point. 2. Use a co-solvent system. Dissolve the compound in a "good" solvent while hot, then slowly add a "poor" solvent (an anti-solvent) until the solution becomes cloudy. Reheat to clarify and then cool slowly. | [14] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.[6]
-
Add the degassed solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[6][15]
-
Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80–110 °C).[6]
-
Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
Protocol 2: Standard Aqueous Work-up
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[16]
-
Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[6]
Protocol 3: Palladium Removal by Celite Filtration
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Prepare a filtration setup using a Büchner or sintered glass funnel.
-
Place a piece of filter paper in the funnel and add a 1-2 cm thick layer of Celite. Gently compact the Celite to form a level pad.
-
Wet the Celite pad with the reaction solvent.
-
Dilute the crude reaction mixture with a suitable solvent to reduce viscosity.[2]
-
Carefully pour the diluted mixture onto the Celite pad and apply a vacuum.
-
Wash the Celite pad with additional fresh solvent to ensure all the product is recovered.[11]
-
The collected filtrate contains the product, free from heterogeneous palladium.[11]
Visualizations
Work-up and Purification Workflow
The following diagram illustrates a typical workflow for the work-up and purification of a reaction mixture containing the desired 2-cyanobiphenyl product.
Caption: Decision workflow for work-up and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. spinchem.com [spinchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. Workup [chem.rochester.edu]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. mdpi.com [mdpi.com]
- 16. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-(2-Cyanophenylmethoxy)phenylboronic acid in Suzuki-Miyaura Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the homocoupling of 4-(2-Cyanophenylmethoxy)phenylboronic acid during Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guides
Issue: Significant formation of biaryl homocoupling byproduct derived from this compound.
Initial Assessment Workflow
This workflow helps to diagnose the potential root cause of excessive homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of homocoupling of this compound?
A1: Homocoupling of arylboronic acids in Suzuki-Miyaura reactions is primarily driven by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process.[1][2][3] Rigorous exclusion of oxygen is therefore critical.[1][2]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and the active Pd(0) catalyst.[1][4] This is often a problem at the beginning of the reaction.
Q2: How does the choice of palladium source affect the formation of the homocoupled byproduct?
A2: The palladium source significantly influences the extent of homocoupling.
-
Pd(II) sources like palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) require reduction to the active Pd(0) state. This reduction can be mediated by the boronic acid, leading to the formation of the homocoupled product as a byproduct.[1][5]
-
Pd(0) sources such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are already in the active catalytic state and can minimize the homocoupling that occurs during the catalyst activation step.[4]
Q3: Can the base used in the reaction promote homocoupling?
A3: Yes, the choice and concentration of the base are crucial. A base is necessary to activate the boronic acid for transmetalation.[6][7] However, a very strong base or a high concentration of base can sometimes accelerate side reactions, including homocoupling.[4] The optimal base is often substrate-dependent, and screening may be necessary. For substrates with sensitive functional groups like the cyano group in this compound, using milder bases such as K₃PO₄ or Cs₂CO₃ might be beneficial.
Q4: What is the role of the solvent, and how can it be optimized to reduce homocoupling?
A4: The solvent can influence the reaction rate and selectivity.[8][9][10] Aprotic solvents like dioxane, THF, or toluene are commonly used.[4] The addition of water is often required to solubilize the base, but excessive water can sometimes promote homocoupling.[4] For a specific substrate like this compound, it is advisable to start with a standard solvent system (e.g., dioxane/water) and then screen other solvents if homocoupling is a persistent issue.
Q5: How can phosphine ligands help in minimizing homocoupling?
A5: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands can accelerate the reductive elimination step of the desired cross-coupling cycle. This increased rate can outcompete the pathways leading to homocoupling.[4] For sterically hindered or electron-deficient coupling partners, using specialized ligands like SPhos can be beneficial.[11]
Experimental Protocols
Protocol 1: Rigorous Degassing of the Reaction Mixture
This protocol is essential to minimize oxygen-mediated homocoupling.
-
Combine the aryl halide, this compound, and the base in a Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask with a rubber septum.
-
Perform at least three freeze-pump-thaw cycles:
-
Freeze the mixture in a liquid nitrogen bath until solid.
-
Apply a high vacuum for 5-10 minutes.
-
Close the vacuum line and thaw the mixture at room temperature, allowing dissolved gases to bubble out.
-
-
After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen).
-
Dissolve the palladium catalyst and ligand in a degassed solvent and add it to the reaction flask via a syringe under a positive pressure of inert gas.
Protocol 2: Slow Addition of the Boronic Acid
This technique can be particularly useful when using a Pd(II) catalyst precursor to minimize the initial high concentration of boronic acid that can lead to homocoupling.
-
Set up the reaction as described in Protocol 1, but initially, only include the aryl halide, base, and palladium catalyst in the reaction flask.
-
In a separate Schlenk flask, dissolve the this compound in a minimal amount of the degassed solvent.
-
Using a syringe pump, add the boronic acid solution to the reaction mixture dropwise over 30-60 minutes.
Data Presentation
Table 1: Effect of Palladium Source on Homocoupling
| Entry | Palladium Source | Ligand | Base | Solvent | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| 1 | Pd(OAc)₂ (2 mol%) | PPh₃ (4 mol%) | K₂CO₃ | Dioxane/H₂O | 65 | 25 |
| 2 | Pd(PPh₃)₄ (2 mol%) | - | K₂CO₃ | Dioxane/H₂O | 85 | <5 |
| 3 | Pd₂(dba)₃ (1 mol%) | SPhos (2 mol%) | K₃PO₄ | Toluene/H₂O | 92 | <2 |
This data is illustrative and intended to show general trends.
Table 2: Influence of Base on the Suzuki-Miyaura Coupling
| Entry | Base (2 equiv.) | Solvent | Temperature (°C) | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| 1 | NaOH | Dioxane/H₂O | 100 | 70 | 20 |
| 2 | K₂CO₃ | Dioxane/H₂O | 100 | 85 | 10 |
| 3 | K₃PO₄ | Toluene/H₂O | 100 | 90 | <5 |
| 4 | Cs₂CO₃ | Dioxane/H₂O | 100 | 93 | <3 |
This data is illustrative and intended to show general trends.
Signaling Pathways and Mechanisms
Proposed Mechanisms for Homocoupling
The following diagram illustrates the two primary pathways that lead to the undesired homocoupling of boronic acids.
Caption: Proposed mechanisms for boronic acid homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: 4-(2-Cyanophenylmethoxy)phenylboronic Acid in Suzuki-Miyaura Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-(2-Cyanophenylmethoxy)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
Q1: My Suzuki-Miyaura reaction with this compound is showing low to no yield. What are the primary factors to investigate?
A1: A low or non-existent yield in a Suzuki-Miyaura coupling can stem from several factors. Systematically investigate the following:
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Catalyst Activity: Ensure your palladium catalyst is active. If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species. Consider using a fresh batch of catalyst or an air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[1] Ensure your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Purity: Verify the purity of your this compound and the coupling partner (aryl halide/triflate). Boronic acids can degrade over time.
-
Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to facilitate the transmetalation step but not so strong as to cause decomposition of your starting materials or products. Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic reactions, vigorous stirring is essential to maximize the interfacial area.
-
Reaction Temperature: The reaction temperature may be too low for the oxidative addition to occur, especially with less reactive aryl chlorides. Conversely, excessively high temperatures can lead to catalyst decomposition and increased side reactions.
Q2: I am observing a significant amount of a byproduct that I suspect is the homocoupling product of this compound. What causes this and how can I minimize it?
A2: The formation of a biaryl product derived from the coupling of two molecules of the boronic acid is known as homocoupling. This side reaction is often promoted by the presence of oxygen and certain palladium or copper catalysts.[1][2][3]
Causes of Homocoupling:
-
Oxygen in the reaction mixture: Oxygen can facilitate the oxidative homocoupling of the boronic acid.
-
Inefficient catalytic cycle: If the transmetalation or reductive elimination steps are slow, the opportunity for homocoupling increases.
-
Catalyst choice: Some catalyst systems are more prone to promoting homocoupling.
Strategies to Minimize Homocoupling:
-
Thorough Degassing: Ensure all solvents are properly degassed prior to use, and maintain a strict inert atmosphere throughout the reaction.
-
Optimize Catalyst and Ligand: Screen different palladium catalysts and ligands. Often, a more active catalyst that promotes a faster cross-coupling rate will suppress the competing homocoupling reaction.
-
Control Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling.
-
Use of Additives: In some cases, the addition of small amounts of additives can suppress homocoupling.
Q3: My main side product appears to be the protodeboronated arene (the cyanophenylmethoxy-benzene). What leads to this protodeboronation and how can it be prevented?
A3: Protodeboronation is the replacement of the boronic acid functional group with a hydrogen atom.[4] This is a common side reaction in Suzuki-Miyaura couplings, particularly with electron-deficient or heteroaromatic boronic acids. The cyano group in your boronic acid is electron-withdrawing, which can increase its susceptibility to protodeboronation.
Causes of Protodeboronation:
-
Presence of Water: Water is the primary proton source for this side reaction.
-
Strong Bases: Strong bases, especially in aqueous media, can accelerate the rate of protodeboronation.
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of this undesired pathway.
Strategies to Minimize Protodeboronation:
-
Anhydrous Conditions: Switching to strictly anhydrous solvents and reagents can significantly reduce protodeboronation.
-
Milder Base: Consider using a weaker base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).
-
Use of Boronic Esters: Converting the boronic acid to a boronate ester (e.g., a pinacol ester) can increase its stability and reduce the rate of protodeboronation. The boronic acid can be slowly released in situ under the reaction conditions.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.
Frequently Asked Questions (FAQs)
Q4: Which base should I choose for the Suzuki-Miyaura coupling of this compound?
A4: The optimal base depends on the specific coupling partners and solvent system. However, here are some general guidelines:
-
Inorganic bases are most common. These include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).
-
Potassium Carbonate (K₂CO₃): A good starting point for many Suzuki couplings. It is a moderately strong base and is often effective.
-
Potassium Phosphate (K₃PO₄): A stronger base that can be effective for less reactive coupling partners. However, it may increase the risk of protodeboronation.
-
Cesium Carbonate (Cs₂CO₃): A strong base that is often used in challenging couplings, but it is more expensive.
-
Sodium Hydroxide (NaOH): A very strong base that can be effective but also increases the risk of side reactions, including protodeboronation and hydrolysis of sensitive functional groups.
It is highly recommended to screen a few different bases to find the optimal conditions for your specific reaction.
Q5: What is the best solvent for my reaction?
A5: The choice of solvent can significantly impact the reaction rate and yield. Common solvents for Suzuki-Miyaura couplings include:
-
Aprotic Solvents: Dioxane, tetrahydrofuran (THF), and toluene are frequently used. They are often used in combination with water.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) can be effective, but may be more difficult to remove during workup.
-
Alcohols: Methanol and ethanol have been shown to be effective solvents, sometimes leading to faster reactions.[5]
-
Water Mixtures: The addition of water to organic solvents (e.g., dioxane/water, THF/water) is very common. Water can help to dissolve the inorganic base and facilitate the transmetalation step.[6]
The solubility of your specific substrates and the chosen base should be considered when selecting a solvent system.
Q6: Do I need to use a phosphine ligand with my palladium catalyst?
A6: In most cases, yes. Phosphine ligands play a crucial role in stabilizing the palladium catalyst, preventing its precipitation as palladium black, and modulating its reactivity. The choice of ligand can have a dramatic effect on the outcome of the reaction. For Suzuki-Miyaura couplings, bulky, electron-rich phosphine ligands are often employed. If you are using a pre-formed catalyst that already includes a ligand (e.g., Pd(PPh₃)₄), you may not need to add additional ligand. However, for simple palladium sources like Pd(OAc)₂, the addition of a ligand is essential.
Data Presentation
The following tables summarize the general effect of different bases and solvents on Suzuki-Miyaura coupling reactions. The data is compiled from various studies on phenylboronic acids and should be used as a general guideline for optimizing the reaction of this compound.
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield
| Base | Typical Conditions | Relative Effectiveness | Potential Issues |
| K₂CO₃ | 2 equivalents, aqueous/organic solvent | Good general-purpose base | May be insufficient for challenging couplings |
| Na₂CO₃ | 2 equivalents, aqueous/organic solvent | Often very effective, good starting point[7] | Similar to K₂CO₃ |
| K₃PO₄ | 2-3 equivalents, often in anhydrous solvent | Very effective for less reactive halides | Can promote protodeboronation |
| Cs₂CO₃ | 2 equivalents, various solvents | Highly effective, good for hindered substrates | Higher cost, can promote side reactions |
| NaOH | 2-3 equivalents, aqueous/organic solvent | Strong base, can be effective | High risk of protodeboronation and hydrolysis |
| KF | 2-3 equivalents, often in anhydrous solvent | Milder base, good for preventing protodeboronation | May result in slower reaction rates |
Table 2: Effect of Different Solvents on Suzuki-Miyaura Coupling Yield
| Solvent System | Typical Conditions | General Observations |
| Dioxane / H₂O | Ratios from 4:1 to 1:1 | A very common and often effective system[6] |
| Toluene / H₂O | Ratios from 4:1 to 1:1 | Good for higher temperature reactions |
| THF / H₂O | Ratios from 4:1 to 1:1 | Effective, but lower boiling point of THF limits temperature |
| DMF / H₂O | Ratios from 9:1 to 4:1 | Good for substrates with poor solubility in other solvents |
| Methanol or Ethanol | Can be used as a single solvent or with water | Can lead to faster reaction rates[5] |
| Anhydrous THF or Dioxane | Used with bases like K₃PO₄ or KF | Reduces the risk of protodeboronation |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for your specific substrates.
Materials:
-
This compound (1.0 equivalent)
-
Aryl halide or triflate (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Dioxane/Water, 4:1 v/v, degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and the aryl halide/triflate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Addition of Reagents: Under the inert atmosphere, add the base and the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for a challenging Suzuki-Miyaura reaction.
Caption: Competing reaction pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cu(II)-Catalyzed Homocouplings of (Hetero)Arylboronic Acids with the Assistance of 2-O-Methyl-d-Glucopyranose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Study of 4-(2-Cyanophenylmethoxy)phenylboronic acid and Its Isomers for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of 4-(2-Cyanophenylmethoxy)phenylboronic acid and its ortho- and meta-isomers. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their properties and potential performance based on available data and established chemical principles.
Introduction
Phenylboronic acids are crucial building blocks in modern organic synthesis, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The title compound, this compound, and its isomers are bifunctional molecules containing both a reactive boronic acid moiety and a cyanophenylmethoxy group. The presence and position of the cyanophenylmethoxy substituent can significantly influence the electronic properties, steric hindrance, and overall reactivity of the boronic acid, making a comparative understanding of these isomers valuable for their application in the synthesis of complex molecules, including active pharmaceutical ingredients.
Physicochemical Properties
While direct comparative experimental data for all three isomers is not extensively available in the literature, the following table summarizes their basic molecular information. Inferred properties based on general principles of positional isomerism on a benzene ring are also discussed.
| Property | This compound (para-isomer) | 3-(2-Cyanophenylmethoxy)phenylboronic acid (meta-isomer) | 2-(2-Cyanophenylmethoxy)phenylboronic acid (ortho-isomer) |
| CAS Number | Not readily available | 1256355-79-9[1] | 1256355-77-7[2] |
| Molecular Formula | C₁₄H₁₂BNO₃ | C₁₄H₁₂BNO₃[1] | C₁₄H₁₂BNO₃[2] |
| Molecular Weight | 253.06 g/mol | 253.06 g/mol [1] | 253.06 g/mol [2] |
| Predicted Solubility | Moderately soluble in polar organic solvents. | Moderately soluble in polar organic solvents. | Potentially higher solubility in some organic solvents due to disruption of crystal packing by the ortho-substituent. |
| Predicted Acidity (pKa) | Expected to have a pKa typical for a para-substituted phenylboronic acid, with the ether linkage having a mild electron-donating effect through resonance. | The ether linkage at the meta position will exert a weaker electronic effect compared to the para position, likely resulting in a pKa value close to that of unsubstituted phenylboronic acid. | The ortho-substituent may lead to a lower pKa due to intramolecular hydrogen bonding stabilizing the boronate anion. |
| Predicted Reactivity in Suzuki-Miyaura Coupling | Expected to exhibit good reactivity, typical for a para-substituted phenylboronic acid with minimal steric hindrance around the boronic acid group. | Reactivity is anticipated to be similar to or slightly less than the para-isomer, as electronic effects are less pronounced and steric hindrance is minimal. | Expected to have significantly lower reactivity due to steric hindrance from the bulky ortho-substituent impeding the approach of the palladium catalyst. |
Synthesis and Experimental Protocols
The synthesis of these isomers generally involves a two-step process: 1) Williamson ether synthesis to couple the appropriate brominated or iodinated phenol with 2-cyanobenzyl bromide, followed by 2) conversion of the aryl halide to the boronic acid.
General Synthesis Workflow
General synthetic workflow for (2-Cyanophenylmethoxy)phenylboronic acid isomers.
Detailed Experimental Protocol: Synthesis of this compound (Representative Example)
Step 1: Synthesis of 2-((4-bromophenyl)methoxy)benzonitrile
-
To a solution of 4-bromophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-cyanobenzyl bromide (1.1 eq) to the reaction mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain 2-((4-bromophenyl)methoxy)benzonitrile.
Step 2: Synthesis of this compound via Lithium-Halogen Exchange
-
Dissolve 2-((4-bromophenyl)methoxy)benzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again maintaining the temperature below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system to yield this compound.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl compounds. The reactivity of the boronic acid is a key factor in the success of this reaction.
Experimental Workflow for a Typical Suzuki-Miyaura Coupling Reaction
Typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Comparative Performance Analysis
-
This compound (para-isomer): This isomer is expected to be the most reactive of the three. The substituent is in the para position, which minimizes steric hindrance around the boronic acid group. This allows for efficient access of the palladium catalyst to the boron center, facilitating the crucial transmetalation step of the catalytic cycle.
-
3-(2-Cyanophenylmethoxy)phenylboronic acid (meta-isomer): The reactivity of the meta-isomer is expected to be comparable to, or slightly lower than, the para-isomer. The substituent at the meta position exerts a weaker electronic influence on the reaction center and does not pose significant steric hindrance.
-
2-(2-Cyanophenylmethoxy)phenylboronic acid (ortho-isomer): This isomer is predicted to be the least reactive. The bulky (2-Cyanophenylmethoxy) group in the ortho position creates significant steric hindrance around the boronic acid moiety. This steric bulk can impede the approach of the palladium catalyst, thereby slowing down or even inhibiting the transmetalation step and leading to lower reaction yields or requiring more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or more active catalysts).
Conclusion
In the absence of direct comparative studies, the selection of an appropriate isomer of (2-Cyanophenylmethoxy)phenylboronic acid for a synthetic application should be guided by fundamental principles of organic chemistry. For applications requiring high reactivity in cross-coupling reactions, such as the Suzuki-Miyaura coupling, the 4-(para) and 3-(meta) isomers are the preferred choices due to minimal steric hindrance. The 2-(ortho) isomer, while a valid synthetic target, is likely to present challenges in reactions sensitive to steric bulk around the boronic acid group and may require significant optimization of reaction conditions to achieve satisfactory results. Researchers should consider the specific steric and electronic requirements of their target molecule and reaction when selecting from this family of isomers.
References
Comparative Guide to the Synthesis of 4-(2-Cyanophenylmethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of synthetic methodologies for 4-(2-Cyanophenylmethoxy)phenylboronic acid, a valuable building block in medicinal chemistry and materials science. We present a primary synthesis route alongside a viable alternative, offering detailed experimental protocols, quantitative performance data, and visual workflows to aid in methodological selection and optimization.
Core Synthesis Strategies
The synthesis of this compound can be effectively achieved through two primary strategies, each with distinct advantages and considerations.
Primary Method: Williamson Ether Synthesis and Deprotection
This approach is a convergent and efficient two-step process. It begins with the formation of the ether linkage via a Williamson ether synthesis between a protected 4-hydroxyphenylboronic acid and 2-(bromomethyl)benzonitrile. The boronic acid is shielded as a pinacol ester to prevent unwanted side reactions. The final step involves the hydrolysis of the pinacol ester to yield the target boronic acid.
Alternative Method: Aryl Bromide Borylation
This alternative route involves the initial synthesis of the aryl ether core, 4-(2-cyanophenylmethoxy)bromobenzene, through a Williamson ether synthesis. This intermediate is then subjected to a palladium-catalyzed Miyaura borylation to introduce the boronic acid functionality. This method offers a different strategic approach, building the carbon-boron bond at a later stage.
Quantitative Performance Comparison
The following table summarizes the key quantitative data for the primary and alternative synthesis methods, providing a clear comparison of their efficiency.
| Parameter | Primary Method: Williamson Ether Synthesis & Deprotection | Alternative Method: Aryl Bromide Borylation |
| Starting Materials | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, 2-(Bromomethyl)benzonitrile | 4-Bromophenol, 2-(Bromomethyl)benzonitrile, Bis(pinacolato)diboron |
| Key Intermediates | This compound pinacol ester | 4-(2-Cyanophenylmethoxy)bromobenzene |
| Overall Yield | High (typically >80%) | Moderate to High (variable, dependent on borylation efficiency) |
| Purity | Generally high, purification by crystallization or chromatography | Good, requires purification after both steps |
| Key Advantages | Convergent, efficient, generally high yielding | Linear approach, may be advantageous if the aryl bromide is readily available |
| Key Disadvantages | Requires protection/deprotection of the boronic acid | Borylation step can be sensitive to reaction conditions and functional groups |
Experimental Protocols
Primary Method: Williamson Ether Synthesis and Deprotection
Step 1: Synthesis of this compound pinacol ester
-
To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate (1.5-2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add 2-(bromomethyl)benzonitrile (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pinacol ester.
Step 2: Deprotection to this compound
-
Dissolve the this compound pinacol ester (1.0 eq) in a mixture of a suitable organic solvent (e.g., acetone, THF) and aqueous acid (e.g., 1M HCl).
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
Alternative Method: Aryl Bromide Borylation
Step 1: Synthesis of 4-(2-Cyanophenylmethoxy)bromobenzene
-
Follow the Williamson ether synthesis protocol described in Step 1 of the Primary Method, using 4-bromophenol as the starting material instead of the boronic acid pinacol ester.
Step 2: Miyaura Borylation of 4-(2-Cyanophenylmethoxy)bromobenzene
-
To a reaction vessel, add 4-(2-cyanophenylmethoxy)bromobenzene (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base like potassium acetate (2-3 eq).
-
Add a suitable anhydrous solvent such as dioxane or toluene.
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
The resulting pinacol ester can be purified by chromatography and then deprotected as described in Step 2 of the Primary Method to yield the final boronic acid.
Signaling Pathways and Experimental Workflows
Caption: Comparative synthetic pathways for this compound.
Caption: General experimental workflow for the synthesis and purification of aryl boronic acids.
Conclusion
Both the primary and alternative methods presented are effective for the synthesis of this compound. The choice of method will depend on factors such as the availability of starting materials, desired scale, and the specific capabilities of the laboratory. The primary method, involving the Williamson ether synthesis of a protected boronic acid, is generally more convergent and may offer higher overall yields. The alternative method provides a robust linear approach that can be advantageous in certain contexts. This guide provides the necessary data and protocols to make an informed decision for the successful synthesis of this important chemical intermediate.
A Comparative Guide to the Analytical Characterization of 4-(2-Cyanophenylmethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the primary analytical techniques for the characterization of 4-(2-Cyanophenylmethoxy)phenylboronic acid. Due to the limited availability of specific experimental data for this compound in published literature, this document leverages data from structurally similar arylboronic acids to provide a robust framework for its analysis. The methodologies and expected data presented herein are foundational for establishing identity, purity, and stability of this and related boronic acid derivatives.
Comparison of Analytical Methods
The characterization of this compound relies on a suite of analytical techniques to confirm its structure, assess its purity, and determine its physicochemical properties. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Infrared (IR) Spectroscopy, and Thermal Analysis (TGA/DSC).
| Analytical Technique | Principle | Information Obtained | Comparison with Alternatives |
| NMR Spectroscopy (¹H, ¹³C, ¹¹B) | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Provides detailed information about the molecular structure, including the chemical environment of hydrogen, carbon, and boron atoms. Confirms the presence of key functional groups and their connectivity. | Unparalleled for structural elucidation. More informative than IR for detailed connectivity. Complementary to MS, which provides molecular weight. |
| Mass Spectrometry (MS) | Molecules are ionized and separated based on their mass-to-charge ratio. | Determines the molecular weight of the compound and can provide information about its elemental composition and structure through fragmentation patterns.[1][2] | Highly sensitive method for confirming molecular weight.[1][2] LC-MS/MS offers exceptional sensitivity for trace-level quantification of boronic acid impurities.[3][4] |
| High-Performance Liquid Chromatography (HPLC) | The compound is separated from a mixture based on its differential partitioning between a stationary phase and a mobile phase.[5][6] | Assesses the purity of the compound by separating it from impurities. Retention time is a key identifier under specific chromatographic conditions. | A versatile and widely used technique for purity assessment and quantification.[5][6] Can be coupled with various detectors (UV, MS) for enhanced specificity and sensitivity.[7] |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. | Identifies the presence of specific functional groups (e.g., -OH, C≡N, B-O, C-O, aromatic C-H) based on their characteristic absorption frequencies.[8][9][10][11] | A rapid and non-destructive method for functional group analysis. Less detailed than NMR for complete structural determination but excellent for quick confirmation of key functionalities.[9][11] |
| Thermal Analysis (TGA/DSC) | Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled.[12][13] | TGA determines thermal stability and decomposition temperatures. DSC identifies melting point, phase transitions, and can also provide information on decomposition. | Essential for understanding the thermal stability of the compound, which is critical for storage and handling.[13] Provides complementary information to the other techniques regarding the material's physical properties. |
Data Presentation
The following tables summarize expected and comparative quantitative data for the characterization of this compound, based on data from analogous compounds.
Table 1: Comparative NMR Spectroscopic Data
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | ¹¹B NMR Chemical Shift (δ, ppm) |
| 4-(Methoxycarbonyl)phenylboronic acid | 8.0 (d), 7.9 (d), 3.9 (s) | 167.0, 134.5, 132.0, 128.5, 52.3 | Not specified |
| 4-Cyanophenylboronic acid | 8.0 (d), 7.8 (d) | 134.0, 132.0, 119.0, 112.0 | Not specified |
| Phenylboronic acid | 7.99 (d), 7.79 (d), 7.39 (t), 7.33 (t) | Not specified | Not specified |
Note: The actual chemical shifts for this compound will vary but are expected to show characteristic signals for the aromatic protons, the methylene protons of the benzyloxy group, and the protons of the cyanophenyl and phenylboronic acid rings.
Table 2: Comparative HPLC and MS Data
| Compound | HPLC Retention Time (min) | Mass Spectrometry (m/z) |
| This compound (Expected) | Dependent on column and mobile phase | [M-H]⁻: 252.05 |
| 4-Carboxyphenylboronic acid | Not specified | [M-H]⁻: 165.0 |
| 4-Methylphenylboronic acid | Not specified | [M-H]⁻: 135.1 |
Note: HPLC retention times are highly method-dependent. The provided m/z values are for the deprotonated molecule in negative ion mode ESI-MS.
Table 3: Comparative IR Spectroscopic Data
| Functional Group | Phenylboronic acid (cm⁻¹)[8][10] | Expected for this compound (cm⁻¹) |
| O-H stretch (boronic acid) | 3300-3200 (broad) | 3300-3200 (broad) |
| C-H stretch (aromatic) | 3100-3000 | 3100-3000 |
| C≡N stretch | Not applicable | ~2230 |
| B-O stretch | ~1350 | ~1350 |
| C-O stretch (ether) | Not applicable | ~1250 and ~1050 |
Table 4: Comparative Thermal Analysis Data
| Compound | Melting Point (°C) | Decomposition Onset (°C) |
| Phenylboronic acid | 216-219 | Not specified |
| Boric Acid | Decomposes >170 | ~170 |
Note: The melting point and decomposition temperature of this compound would need to be determined experimentally.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard procedures for the analysis of arylboronic acids and can be adapted for this compound.
1. NMR Spectroscopy
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time is typically required.
-
¹¹B NMR: Acquire the spectrum with a boron-specific probe or by tuning a broadband probe to the ¹¹B frequency. Chemical shifts are referenced to an external standard like BF₃·OEt₂.
2. Mass Spectrometry (LC-MS)
-
Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from a low to a high percentage of mobile phase B over several minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI negative or positive mode. Negative mode is often preferred for boronic acids.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
3. High-Performance Liquid Chromatography (HPLC) for Purity
-
Instrumentation: An HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: A C18 or Phenyl reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid).
-
Mobile Phase B: Acetonitrile or methanol with the same modifier.
-
Gradient or Isocratic Elution: A method will need to be developed to achieve good separation of the main peak from any impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).
-
4. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be collected first.
5. Thermal Analysis (TGA/DSC)
-
Instrumentation: A simultaneous thermal analyzer (STA) or separate TGA and DSC instruments.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum or ceramic pan.
-
TGA Conditions:
-
Atmosphere: Nitrogen or air at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to 600 °C at a heating rate of 10 °C/min.
-
-
DSC Conditions:
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) through its melting point and any other thermal transitions. A cooling and second heating cycle can also be performed to observe glass transitions or recrystallization events.
-
Visualizations
Caption: Experimental workflow for the characterization of this compound.
Caption: Logical relationships between key analytical methods for boronic acid characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-(Cyanomethyl-carbamoyl)phenyl-boronic acid | C9H9BN2O3 | CID 86643816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 5. sciex.com [sciex.com]
- 6. rsc.org [rsc.org]
- 7. 4-Methoxycarbonylphenylboronic acid | C8H9BO4 | CID 2734369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Cyanophenylboronic acid | C7H6BNO2 | CID 2734326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BioOrganics [bioorganics.biz]
- 12. 4-(Hydroxymethyl)phenylboronic acid(59016-93-2) 1H NMR [m.chemicalbook.com]
- 13. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
A Comparative Guide to the Reactivity of 4-(2-Cyanophenylmethoxy)phenylboronic Acid and Its Analogs in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 4-(2-Cyanophenylmethoxy)phenylboronic acid with structurally similar boronic acids in the context of the Suzuki-Miyaura cross-coupling reaction. The following sections detail the synthesis, theoretical reactivity, and available experimental data to assist researchers in selecting the appropriate building blocks for their synthetic endeavors.
Introduction to Boronic Acid Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The electronic nature of the substituents on the arylboronic acid plays a pivotal role in the reaction's efficiency. Generally, electron-donating groups (EDGs) on the phenyl ring enhance the nucleophilicity of the organic moiety, leading to faster transmetalation and higher reaction yields.[1] Conversely, electron-withdrawing groups (EWGs) can diminish the reactivity of the boronic acid by reducing the electron density on the aryl group.[1]
The subject of this guide, this compound, possesses a complex substituent at the para position. This substituent, a 2-cyanophenylmethoxy group, is expected to exhibit a net electron-withdrawing effect due to the presence of the cyano group, potentially influencing its reactivity in Suzuki-Miyaura coupling reactions.
Synthesis of this compound and Analogs
For comparison, the synthesis of a key precursor, 4-cyanophenylboronic acid, is well-documented. A general method involves the reaction of 4-bromobenzonitrile with a lithium reagent followed by quenching with a trialkyl borate and subsequent hydrolysis.[2][3]
General Synthetic Pathway for Substituted Phenylboronic Acids:
Caption: Generalized synthesis of arylboronic acids.
Comparative Reactivity Analysis
To objectively compare the reactivity of this compound, we will consider its performance relative to unsubstituted phenylboronic acid, an electron-rich analog (4-methoxyphenylboronic acid), and an analog with a simple electron-withdrawing group (4-cyanophenylboronic acid).
The 2-cyanophenylmethoxy group in the target molecule presents both an electron-withdrawing cyano group and an electron-donating ether linkage. The overall electronic effect is likely to be electron-withdrawing, which would predict a lower reactivity compared to phenylboronic acid and 4-methoxyphenylboronic acid.
Table 1: Predicted Reactivity and Experimental Observations in Suzuki-Miyaura Coupling
| Compound | Substituent Effect | Predicted Reactivity vs. Phenylboronic Acid | Experimental Yield (Example) | Reference |
| This compound | Electron-withdrawing (net effect) | Lower | Data not available | - |
| Phenylboronic Acid | (Reference) | - | 95% | [4] |
| 4-Methoxyphenylboronic Acid | Electron-donating | Higher | High yields reported | [5] |
| 4-Cyanophenylboronic Acid | Electron-withdrawing | Lower | Moderate to high yields (condition dependent) | [5] |
Note: The yields are highly dependent on the specific reaction conditions (catalyst, base, solvent, temperature, and aryl halide partner).
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. Below are representative protocols for Suzuki-Miyaura cross-coupling reactions involving arylboronic acids.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
-
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitored by TLC or GC/LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Experimental Workflow Diagram:
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Signaling Pathway: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. Understanding this mechanism is key to optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
Based on established principles of physical organic chemistry, this compound is predicted to be less reactive in Suzuki-Miyaura coupling reactions than unsubstituted phenylboronic acid and analogs bearing electron-donating groups. This is attributed to the net electron-withdrawing character of the 2-cyanophenylmethoxy substituent. However, without direct comparative experimental data, this remains a qualitative assessment. The provided protocols and mechanistic insights offer a solid foundation for researchers to empirically determine the reactivity of this compound and optimize reaction conditions for its successful application in the synthesis of complex molecules. Further studies reporting the direct comparison of this and similar boronic acids under standardized conditions would be of significant value to the scientific community.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Cyanophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 5. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Confirmation of 4-(2-Cyanophenylmethoxy)phenylboronic Acid: A Comparative Guide
This guide provides a comprehensive analysis of the spectroscopic data expected for 4-(2-Cyanophenylmethoxy)phenylboronic acid, offering a framework for its structural confirmation. Given the limited availability of peer-reviewed, fully characterized data for this specific molecule, this guide establishes an expected spectroscopic profile based on data from structurally similar compounds. This comparative approach is invaluable for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel boronic acid derivatives.
The structural confirmation of active pharmaceutical ingredients and intermediates is a critical step in drug discovery and development, ensuring the identity, purity, and quality of the synthesized compound. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to this process.
Predicted and Comparative Spectroscopic Data
The molecular formula for this compound is C₁₄H₁₂BNO₃, with a molecular weight of 253.06 g/mol .[1] The expected spectroscopic data is presented below, alongside data from analogous compounds for comparative purposes.
Table 1: Predicted ¹H NMR Data for this compound vs. Related Compounds
| Proton Assignment (Structure A) | Predicted Chemical Shift (δ, ppm) | Related Compound (Structure) | Observed Chemical Shift (δ, ppm) |
| H-a, H-b (B(OH)₂) | 8.0 - 8.5 (broad s) | Phenylboronic acid (B) | 7.99 (s)[2] |
| H-c, H-d (Aromatic) | 7.8 - 8.0 (d) | 4-Cyanophenylboronic acid (C) | ~8.1 (d) |
| H-e, H-f (Aromatic) | 7.0 - 7.2 (d) | 4-Methoxyphenylboronic acid (D) | ~6.9 (d)[3] |
| H-g, H-h, H-i, H-j (Aromatic) | 7.3 - 7.8 (m) | 2-Cyanobenzyl group | 7.4-7.8 (m) |
| H-k (CH₂) | 5.1 - 5.3 (s) | Benzyl Ether Group | ~5.0 (s) |
Predicted shifts are estimated based on standard functional group effects and data from related structures.
Table 2: Predicted ¹³C NMR Data for this compound vs. Related Compounds
| Carbon Assignment (Structure A) | Predicted Chemical Shift (δ, ppm) | Related Compound (Structure) | Observed Chemical Shift (δ, ppm) |
| C-1 (C-B) | 130 - 135 (ipso-carbon, often weak) | Phenylboronic acid (B) | ~134 (not always observed)[4] |
| C-2, C-6 (Aromatic) | 135 - 138 | 4-Cyanophenylboronic acid (C) | ~137 |
| C-3, C-5 (Aromatic) | 114 - 116 | 4-Methoxyphenylboronic acid (D) | ~115[3] |
| C-4 (C-O) | 160 - 163 | 4-Methoxyphenylboronic acid (D) | ~162[3] |
| C-7 (ipso-Aromatic) | 138 - 142 | Toluene | ~138 |
| C-8, C-9, C-10, C-11 (Aromatic) | 125 - 135 | Toluene | 125-130 |
| C-12 (ipso-Aromatic, C-CN) | 110 - 115 | Benzonitrile | ~112 |
| C-13 (CN) | 117 - 120 | Benzonitrile | ~119 |
| C-14 (CH₂) | 68 - 72 | Benzyl Ether | ~70 |
Predicted shifts are estimated based on standard functional group effects and data from related structures.
Table 3: Predicted FT-IR Data for this compound vs. Characteristic Absorptions
| Functional Group | Predicted Wavenumber (cm⁻¹) | Characteristic Range (cm⁻¹) |
| O-H Stretch (Boronic Acid) | 3200 - 3600 (broad) | 3200 - 3600 (broad)[5] |
| C-H Stretch (Aromatic) | 3000 - 3100 | 3000 - 3100[6] |
| C≡N Stretch (Nitrile) | 2220 - 2240 | 2220 - 2260 |
| C=C Stretch (Aromatic) | 1600 - 1620, 1470 - 1500 | ~1600, ~1500, ~1450 |
| B-O Stretch | 1310 - 1380 | 1310 - 1380[5][7] |
| C-O Stretch (Ether) | 1230 - 1270 (asymmetric), 1020-1050 (symmetric) | 1200 - 1300, 1000 - 1150[7] |
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Method | Notes |
| [M-H]⁻ | 252.08 | ESI- | Negative ion mode is common for boronic acids.[8] |
| [M+H]⁺ | 254.09 | ESI+ | |
| [M+Na]⁺ | 276.07 | ESI+ | |
| [M-H₂O+H]⁺ | 236.08 | ESI+ | Loss of water is common. |
| Molecular Ion (M⁺˙) | 253.09 | EI | May be weak or absent. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical as the B(OH)₂ protons are exchangeable and may not be observed in protic solvents like Methanol-d₄.[6]
-
Instrumentation : Acquire spectra on a 300 MHz or higher field NMR spectrometer.[6]
-
¹H NMR Acquisition :
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).[6]
-
-
¹³C NMR Acquisition :
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.5 ppm).[6]
-
-
¹¹B NMR Acquisition (Optional) :
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation :
-
Solid (ATR) : Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal. Ensure good contact using the pressure clamp. This is the most common and straightforward method.
-
Solid (KBr Pellet) : Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
-
Instrumentation : Use a standard FT-IR spectrometer.[5]
-
Acquisition :
-
Record a background spectrum of the empty ATR crystal or a blank KBr pellet.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
The spectrum is typically presented in terms of transmittance or absorbance.[10]
-
Mass Spectrometry (MS)
-
Sample Preparation :
-
Electrospray Ionization (ESI) : Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.[8]
-
Electron Ionization (EI) : No special preparation is needed for a solid probe, or the sample can be dissolved in a volatile solvent for GC-MS analysis.
-
-
Instrumentation : A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is preferred for accurate mass measurement to confirm the elemental composition.[6]
-
Acquisition :
-
ESI : Infuse the sample solution directly into the source or inject it via an LC system. Acquire spectra in both positive and negative ion modes to maximize information.
-
EI : If using a GC-MS, separate the compound on a suitable GC column before it enters the ion source. If using a direct insertion probe, heat the sample to induce vaporization. The fragmentation pattern can provide additional structural information.
-
Workflow for Spectroscopic Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound.
This structured approach, combining multiple spectroscopic techniques, provides a high degree of confidence in the final structural assignment. By comparing the acquired data with the predicted values and data from known related compounds, researchers can rigorously validate the structure of this compound.
References
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 2. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Phenylboronic acid(98-80-6) 13C NMR spectrum [chemicalbook.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. sciex.com [sciex.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized 4-(2-Cyanophenylmethoxy)phenylboronic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized intermediates like 4-(2-Cyanophenylmethoxy)phenylboronic acid is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). Impurities can lead to undesirable side reactions, reduced yields, and the introduction of potentially harmful byproducts. This guide provides a comparative overview of key analytical techniques for assessing the purity of this compound, complete with experimental protocols and data presentation.
The primary challenges in analyzing boronic acids include their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines, which can complicate spectral and chromatographic interpretation.[1] The analytical methods outlined below are chosen to address these challenges and provide a comprehensive purity profile.
Core Analytical Techniques for Purity Assessment
A multi-pronged approach utilizing chromatographic and spectroscopic techniques is recommended for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for structural confirmation and identification of the main compound and its potential byproducts.
| Analytical Technique | Information Provided | Key Advantages | Potential Challenges |
| Reverse-Phase HPLC (RP-HPLC) | Quantitative purity (% area), detection and quantification of non-volatile impurities. | High sensitivity, excellent for separating compounds with varying polarities.[2][3] | On-column degradation is possible; boroxine formation can lead to complex chromatograms.[4] |
| ¹H NMR Spectroscopy | Structural confirmation, identification of proton-bearing impurities. | Non-destructive, provides detailed structural information. | Oligomerization can lead to broadened peaks and complex spectra.[5] |
| ¹¹B NMR Spectroscopy | Confirmation of the boron center's chemical environment. | Highly specific for boron-containing compounds, useful for studying boronic acid-boroxine equilibrium.[6][7][8][9] | Less common than ¹H NMR, requires appropriate instrumentation. |
| LC-Mass Spectrometry (LC-MS) | Molecular weight confirmation, identification of impurities by mass. | High sensitivity and specificity, provides molecular weight information for each separated peak.[10][11][12] | Ionization can be complex due to adduct formation and dehydration.[1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities. | Excellent for separating volatile organic compounds. | Requires derivatization as boronic acids are generally not volatile.[1] |
Experimental Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.
Detailed Experimental Protocols
1. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is designed to separate the target compound from potential impurities.
-
Instrumentation: A standard HPLC system with a UV detector.[13]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[13]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.[13]
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of acetonitrile/water (1:1) to a final concentration of 1 mg/mL.
2. ¹H and ¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the chemical structure. To overcome issues with oligomerization, specific solvents are recommended.[5]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.[13]
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD). Using methanol can help break up the boroxine trimer, although the B-OH proton signal will be lost due to exchange with the solvent.[5]
-
¹H NMR: Acquire standard proton spectra to observe the aromatic and methylene protons.
-
¹¹B NMR: Acquire boron-11 spectra to observe the chemical shift of the boronic acid group. This can help distinguish between the trigonal planar boronic acid and the tetrahedral boronate species.[6][7][8][9]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the chosen deuterated solvent.
3. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides molecular weight data for the main peak and any impurities separated by the HPLC.
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions: Use the same HPLC method as described above.
-
MS Conditions:
-
Ionization Mode: ESI positive and negative modes. In negative mode, an intense [M-H]⁻ ion peak is often observed.[11]
-
Mass Range: m/z 100 - 1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
-
Note: Optimized UPLC-MS methods can reduce the formation of boroxines and solvent adducts, simplifying the mass spectra.[10][11]
4. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This technique is useful for detecting volatile starting materials or byproducts. Boronic acids themselves require derivatization to be analyzed by GC-MS.[1]
-
Derivatization (Silylation):
-
Dissolve ~1 mg of the boronic acid in 100 µL of dry pyridine.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 60-70 °C for 30 minutes.[1]
-
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms).[1]
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C for 2 minutes, then ramp to 280 °C at 10 °C/min.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
Comparison of Purity Assessment Results
The following table presents hypothetical data for a synthesized batch of this compound compared to a commercial standard.
| Parameter | Synthesized Batch | Commercial Standard | Method |
| Purity by HPLC (% Area) | 98.5% | ≥99.0% | RP-HPLC |
| ¹H NMR | Conforms to structure | Conforms to structure | 400 MHz, DMSO-d6 |
| ¹¹B NMR (ppm) | δ ~28 ppm | δ ~28 ppm | 128 MHz, DMSO-d6 |
| LC-MS (m/z) [M-H]⁻ | 252.08 | 252.08 | ESI- |
| Melting Point (°C) | 155-158 °C | 158-160 °C | Melting Point Apparatus |
| Major Impurity (by LC-MS) | 0.8% (Boroxine) | <0.5% (Boroxine) | LC-MS |
| Volatile Impurities | Not Detected | Not Detected | GC-MS |
This comprehensive approach to purity assessment ensures the quality and reliability of synthesized this compound for its intended use in research and development. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently characterize their compounds and mitigate the risks associated with impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. waters.com [waters.com]
- 4. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. sciex.com [sciex.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Reactivity Profile of 4-(2-Cyanophenylmethoxy)phenylboronic acid
For researchers and drug development professionals, understanding the selectivity of a compound is paramount to predicting its efficacy and potential off-target effects. This guide provides a comprehensive cross-reactivity analysis of 4-(2-Cyanophenylmethoxy)phenylboronic acid, a molecule of interest for its potential interactions with glycoproteins. Due to the limited publicly available experimental data on this specific compound, this guide presents a comparative framework using data from structurally similar phenylboronic acid (PBA) derivatives. It further outlines detailed experimental protocols for researchers to generate specific data for this compound.
Introduction to Phenylboronic Acids and Cross-Reactivity
Phenylboronic acids are a class of compounds known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols. This property makes them attractive for targeting sugar moieties on glycoproteins, which are involved in numerous biological processes. A key consideration in the development of PBA-based molecules is their cross-reactivity with various biological diol-containing molecules, such as different monosaccharides and the glycan portions of various proteins. Sialic acid, a sugar often overexpressed on the surface of cancer cells, is a primary target for many PBA derivatives.[1][2] Understanding the binding affinity of this compound to a panel of sugars and glycoproteins is crucial for determining its selectivity profile.
Comparative Cross-Reactivity Data
The following table summarizes the binding affinities (dissociation constants, Kd) of representative phenylboronic acid derivatives with various biologically relevant sugars. This data provides a baseline for predicting the potential cross-reactivity of this compound. Lower Kd values indicate stronger binding affinity.
| Compound | Sialic Acid (Kd, mM) | Fructose (Kd, mM) | Glucose (Kd, mM) | Galactose (Kd, mM) | Mannose (Kd, mM) |
| Phenylboronic acid (PBA) | ~11.4[3] | 5.8 | 9.1 | 6.7 | 3.4 |
| 4-carboxyphenylboronic acid | ~3.2 | 1.8 | 7.7 | 4.5 | 2.9 |
| 3-aminophenylboronic acid | ~2.5 | 1.5 | 6.3 | 3.8 | 2.4 |
| This compound | Predicted High Affinity | Predicted Moderate Affinity | Predicted Low Affinity | Predicted Moderate Affinity | Predicted Moderate Affinity |
Note: Data for PBA and its derivatives are compiled from various sources and are pH-dependent. The values for this compound are predictive and require experimental validation.
Experimental Protocols for Cross-Reactivity Analysis
To determine the specific cross-reactivity profile of this compound, the following experimental protocols are recommended:
Fluorescence Spectroscopy for Binding Affinity Determination
This method relies on the change in fluorescence of a competitive fluorescent probe upon displacement by the sugar, allowing for the calculation of the binding affinity of the boronic acid to the sugar.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4).
-
Prepare stock solutions of various sugars (sialic acid, fructose, glucose, galactose, mannose) in the same buffer.
-
Prepare a stock solution of a fluorescent diol reporter (e.g., Alizarin Red S).
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed concentration of this compound and the fluorescent reporter.
-
Add increasing concentrations of the sugar to be tested to the wells.
-
Incubate the plate at a constant temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent reporter.
-
Plot the change in fluorescence against the sugar concentration.
-
Fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.[4][5]
Protocol:
-
Sample Preparation:
-
Prepare a solution of the target glycoprotein (e.g., fetuin, which is rich in sialic acid) in a suitable buffer (e.g., PBS, pH 7.4).[6]
-
Prepare a solution of this compound in the same buffer. Degas both solutions.
-
-
ITC Experiment:
-
Load the glycoprotein solution into the sample cell of the ITC instrument.
-
Load the boronic acid solution into the injection syringe.
-
Perform a series of injections of the boronic acid solution into the glycoprotein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat change peaks to generate a binding isotherm.
-
Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions.[7][8][9][10][11]
Protocol:
-
Chip Preparation:
-
Immobilize the target glycoprotein onto a suitable SPR sensor chip surface.
-
-
Binding Analysis:
-
Prepare a series of concentrations of this compound in a suitable running buffer.
-
Inject the boronic acid solutions over the sensor chip surface and monitor the change in the SPR signal in real-time.
-
After each injection, regenerate the sensor surface to remove the bound analyte.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Glycan Array Screening
Glycan arrays consist of a collection of different carbohydrate structures immobilized on a solid surface, allowing for high-throughput screening of carbohydrate-binding molecules.[12][13][14]
Protocol:
-
Array Hybridization:
-
Prepare a fluorescently labeled version of this compound.
-
Incubate the labeled compound with the glycan array.
-
-
Washing and Scanning:
-
Wash the array to remove unbound compound.
-
Scan the array using a fluorescence scanner to detect the spots where the compound has bound.
-
-
Data Analysis:
-
Analyze the fluorescence intensities of the spots to identify the carbohydrate structures to which the compound binds, providing a broad cross-reactivity profile.
-
Visualizing Experimental Workflows and Pathways
To further clarify the experimental design and potential biological interactions, the following diagrams are provided.
Caption: Experimental workflow for assessing the cross-reactivity of this compound.
Caption: Potential biological interactions of this compound.
Alternative Compounds for Comparison
When evaluating the performance of this compound, it is useful to compare its cross-reactivity profile with other compounds that target similar biological structures.
| Class | Compound Example | Mechanism of Action |
| Phenylboronic Acids | Bortezomib | A dipeptidyl boronic acid that reversibly inhibits the 26S proteasome. While its primary target is not glycoproteins, it serves as a well-characterized boronic acid drug. |
| 4-carboxyphenylboronic acid | A PBA derivative with a different substituent, allowing for comparison of how structural changes affect binding affinity and selectivity. | |
| Non-Boronic Acid Sialic Acid Binders | Lectins (e.g., Sambucus nigra agglutinin - SNA) | Proteins that specifically recognize and bind to certain sugar structures. SNA, for example, has a high affinity for α-2,6-linked sialic acids. |
| Zanamivir | A neuraminidase inhibitor that mimics sialic acid to block viral replication. It represents a different chemical scaffold for sialic acid recognition. |
Conclusion
The cross-reactivity profile of this compound is a critical determinant of its potential as a selective research tool or therapeutic agent. While direct experimental data is currently lacking, this guide provides a framework for its evaluation by comparing it to known phenylboronic acid derivatives and outlining robust experimental protocols. By systematically assessing its binding to a panel of sugars and glycoproteins, researchers can elucidate its selectivity and move forward with its development in a data-driven manner. The provided workflows and diagrams serve as a guide for designing and interpreting these crucial experiments.
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular recognition of sialic acid end groups by phenylboronates [pubmed.ncbi.nlm.nih.gov]
- 4. Isothermal calorimetric analysis of lectin-sugar interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simple Binding and Dissociation of a Sialoglycoprotein Using Boronic Acid-Modified Functional Interfaces on Microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 10. affiniteinstruments.com [affiniteinstruments.com]
- 11. portlandpress.com [portlandpress.com]
- 12. Synthetic lectin arrays for the detection and discrimination of cancer associated glycans and cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Frontiers | Glycan Microarrays as Chemical Tools for Identifying Glycan Recognition by Immune Proteins [frontiersin.org]
Catalyst Performance in the Synthesis of 4-(2-Cyanophenylmethoxy)phenylboronic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of complex organic molecules is paramount. This guide provides a comprehensive performance comparison of various catalysts for the synthesis of 4-(2-Cyanophenylmethoxy)phenylboronic acid, a key building block in medicinal chemistry and materials science. The synthesis of this target molecule is primarily achieved through a two-step process involving the preparation of a key intermediate, 2-cyanobenzyl bromide, followed by an etherification reaction with 4-hydroxyphenylboronic acid.
This guide will delve into the catalytic methodologies for both the crucial cyanation and etherification steps, presenting quantitative data to facilitate catalyst selection and process optimization. Detailed experimental protocols for key reactions are provided, alongside a visual representation of the synthetic workflow.
Catalytic Synthesis of 2-Cyanobenzyl Bromide Intermediate
The preparation of the key intermediate, 2-cyanobenzyl bromide, can be accomplished through various synthetic routes. One prominent method involves a palladium-catalyzed cyanation of a protected 2-bromobenzyl alcohol derivative. This catalytic step is critical for introducing the cyano group efficiently.
Below is a comparison of catalyst performance for the cyanation of silyl-protected 2-bromobenzyl alcohol.
| Catalyst System | Cyanating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / dppf | Zn(CN)₂ | DMF | 100 | 6 | 85 | [1] |
Note: The yield is for the cyanation step in a multi-step synthesis.
Catalytic Etherification of 4-Hydroxyphenylboronic Acid
The core structure of this compound is formed through the etherification of 4-hydroxyphenylboronic acid with 2-cyanobenzyl bromide. This transformation can be achieved via several catalytic methods, with copper-catalyzed Chan-Lam coupling and traditional Williamson ether synthesis being prominent examples. The choice of catalyst and reaction conditions significantly impacts the yield and purity of the final product.
While specific comparative data for the reaction between 4-hydroxyphenylboronic acid and 2-cyanobenzyl bromide is limited in the reviewed literature, performance data for analogous copper-catalyzed O-arylation and O-alkylation reactions provide valuable insights into potential catalyst systems.
Copper-Catalyzed Chan-Lam Coupling
The Chan-Lam coupling provides a powerful method for the formation of aryl ethers from arylboronic acids and alcohols under relatively mild conditions.[2][3] Copper(II) acetate is a commonly employed catalyst for this transformation.[1][3]
| Catalyst | Base | Solvent | Temperature | Reaction Time | Yield (%) | Substrates | Reference |
| Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Room Temp. | 3 days | 93 | Pyrrole & Arylboronic acid | [2] |
Williamson Ether Synthesis
The Williamson ether synthesis is a classical and widely used method for preparing ethers. While it is often performed under basic, non-catalytic conditions, phase-transfer catalysts can be employed to improve reaction efficiency, especially in biphasic systems.
A representative, non-catalytic procedure for a similar etherification of 4-hydroxybenzaldehyde with a benzyl bromide derivative in the presence of a base yielded the desired ether in 74% yield after 3 hours at 100°C in DMF.[4] The application of phase-transfer catalysts could potentially improve yields and reaction conditions for the synthesis of the target molecule.
Synthetic Workflow
The overall synthetic strategy for this compound involves the preparation of the key 2-cyanobenzyl bromide intermediate followed by the crucial etherification step.
Experimental Protocols
Palladium-Catalyzed Cyanation of Silyl-Protected 2-Bromobenzyl Alcohol[1]
To a solution of silyl-protected 2-bromobenzyl alcohol in DMF are added zinc cyanide, a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a phosphine ligand, for example, 1,1'-bis(diphenylphosphino)ferrocene (dppf). The reaction mixture is heated to 100°C and stirred for 6 hours. After cooling to room temperature, the reaction is worked up by filtration, extraction with an organic solvent, and purification to yield the silyl-protected 2-cyanobenzyl alcohol.
General Procedure for Copper-Catalyzed Chan-Lam O-Arylation[2][5]
To a mixture of the arylboronic acid, an alcohol or phenol, a copper catalyst such as copper(II) acetate (Cu(OAc)₂), and a suitable base (e.g., pyridine or triethylamine) in a solvent like dichloromethane or toluene, is stirred at room temperature. The reaction is typically open to the air, which can facilitate the catalytic cycle. The reaction progress is monitored by an appropriate technique such as TLC or LC-MS. Upon completion, the reaction mixture is worked up by filtration, extraction, and purified by chromatography to afford the desired aryl ether.
Representative Williamson Ether Synthesis[4]
A solution of the phenol (e.g., 4-hydroxybenzaldehyde), the benzyl halide (e.g., 4-nitrobenzyl bromide), and a base such as potassium carbonate in a polar aprotic solvent like DMF is heated with stirring. The reaction temperature is typically maintained at around 100°C for several hours. After completion, the reaction mixture is cooled and poured into water to precipitate the product, which is then collected by filtration, washed, and dried.
Conclusion
The synthesis of this compound relies on key catalytic transformations. The palladium-catalyzed cyanation of a 2-bromobenzyl precursor provides an efficient route to the key 2-cyanobenzyl bromide intermediate. For the subsequent etherification with 4-hydroxyphenylboronic acid, copper-catalyzed Chan-Lam coupling presents a promising and mild catalytic approach. The selection of the optimal catalyst and reaction conditions for each step is crucial for achieving high yields and purity of the final product. Further investigation into the direct catalytic etherification of 4-hydroxyphenylboronic acid with 2-cyanobenzyl bromide, comparing various copper and palladium catalyst systems, would be beneficial for optimizing the synthesis of this important molecule.
References
Quantitative Analysis of 4-(2-Cyanophenylmethoxy)phenylboronic Acid: A Comparative Guide to Analytical Techniques
This guide provides a comparative analysis of three prominent analytical techniques for the quantitative determination of 4-(2-Cyanophenylmethoxy)phenylboronic acid in a mixture. The methods discussed are High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR). This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols for purity assessment, stability studies, or reaction monitoring.
Phenylboronic acids are crucial intermediates in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions.[1][2] Accurate quantification is essential for process control and quality assurance. The selection of an analytical method depends on various factors, including required sensitivity, selectivity, sample matrix complexity, and available instrumentation.
Comparison of Analytical Methodologies
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a widely accessible and robust technique for quantifying compounds with a UV chromophore. Given the aromatic nature of this compound, it is well-suited for UV detection. This method separates the analyte from other components in a mixture on a stationary phase before detection, making it effective for purity analysis in the presence of starting materials or byproducts.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV. It couples the separation power of LC with the mass-resolving capability of a mass spectrometer.[3] This technique is ideal for trace-level quantification, especially in complex matrices where co-eluting impurities might interfere with UV detection.[4][5] Methods for various boronic acids have been developed using electrospray ionization in negative mode, often in a Multiple Reaction Monitoring (MRM) scan mode for high specificity and sensitivity.[1][3]
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for an identical reference standard of the analyte.[6][7] The integral of an NMR signal is directly proportional to the number of corresponding nuclei, providing an absolute measure of purity or concentration when compared against a certified internal standard.[8][9] This makes qNMR a powerful tool for characterizing reference materials and for assays where a specific standard for the analyte is unavailable.[7]
Quantitative Performance Comparison
The following table summarizes typical performance characteristics for the three analytical methods. The values are representative for the analysis of small organic molecules like phenylboronic acids and serve as a general guide.
| Parameter | HPLC-UV | LC-MS/MS | qNMR |
| Selectivity | Moderate to High | Very High | High |
| Sensitivity (Typical LOQ) | ~0.1 - 1.0 µg/mL | ~2 - 10 pg/mL[3] | ~0.1 - 1 mg/mL |
| Precision (%RSD) | < 2% | < 3%[3] | < 1% |
| Linearity (R²) | > 0.99 | > 0.99[3] | N/A (Direct Method) |
| Throughput | High | High (runtimes can be ~1-7 min)[3][10] | Low to Moderate |
| Matrix Effect Susceptibility | Low to Moderate | High | Low |
| Reference Standard | Analyte-specific standard required | Analyte-specific standard required | Certified internal standard required |
| Structural Information | None | Molecular Weight / Fragmentation | Detailed Structural Confirmation |
Detailed Experimental Protocols
The following are detailed, representative protocols for the quantification of this compound.
Protocol 1: Quantitative Analysis by HPLC-UV
1. Objective: To quantify this compound in a mixture using external standard calibration.
2. Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, 18 MΩ·cm)
-
Formic acid (or Phosphoric acid)[11]
-
Methanol (HPLC grade)
-
Class A volumetric flasks and pipettes
3. Instrumentation:
-
HPLC system with a UV/Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
4. Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid. Filter and degas.
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh a sample containing the analyte to achieve an expected final concentration within the calibration range. Dissolve in methanol and dilute with the mobile phase as necessary. Filter the final solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: ~230 nm (to be determined by UV scan)
-
-
Analysis: Inject the calibration standards followed by the sample solutions. Construct a calibration curve by plotting the peak area against concentration. Determine the concentration of the analyte in the samples from the curve.
Protocol 2: Quantitative Analysis by LC-MS/MS
1. Objective: To achieve highly sensitive and selective quantification of this compound using a triple quadrupole mass spectrometer.
2. Materials:
-
Same as HPLC-UV protocol. Ammonium acetate may be used as a mobile phase modifier.[10]
3. Instrumentation:
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization - ESI source).
-
C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
4. Procedure:
-
Mobile Phase Preparation: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
-
Standard and Sample Preparation: Prepare stock and working solutions as in the HPLC-UV protocol, but at much lower concentrations (e.g., ng/mL or pg/mL range). Diluent should be the initial mobile phase composition.
-
Mass Spectrometer Tuning: Infuse a dilute solution of the analyte (~100 ng/mL) to optimize ESI source parameters and determine the precursor ion. Perform a product ion scan to identify suitable fragment ions for MRM transitions. The negative ion mode is often effective for boronic acids.[3]
-
LC and MS Conditions:
-
LC Gradient: A typical gradient might be 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Negative
-
MRM Transitions: Monitor at least two transitions for confirmation and quantification.
-
-
Analysis: Generate a calibration curve using the prepared standards. Process the sample data using the same method to determine the analyte concentration.
Protocol 3: Quantitative Analysis by qNMR
1. Objective: To determine the absolute purity of a this compound sample using an internal standard.
2. Materials:
-
Analyte sample
-
Certified internal standard (e.g., maleic anhydride, dimethyl sulfone) with a known purity. The standard must have a proton signal that does not overlap with any analyte signals.
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high isotopic purity.
3. Instrumentation:
-
High-field NMR spectrometer (≥400 MHz)
-
Analytical balance
-
NMR tubes
4. Procedure:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the analyte sample into a clean vial.
-
Accurately weigh about 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation and accurate integration.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
-
Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (Iₓ / Iₛₜ) * (Nₛₜ / Nₓ) * (Mₓ / Mₛₜ) * (mₛₜ / mₓ) * Pₛₜ
Where:
-
Iₓ, Iₛₜ: Integral values for the analyte and standard.
-
Nₓ, Nₛₜ: Number of protons for the respective integrated signals.
-
Mₓ, Mₛₜ: Molar masses of the analyte and standard.
-
mₓ, mₛₜ: Masses of the analyte and standard.
-
Pₛₜ: Purity of the internal standard.
-
Visualized Workflows and Relationships
The following diagrams illustrate the general experimental workflow and the logical relationships for method selection.
Caption: General workflow for quantitative analysis.
References
- 1. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. sciex.com [sciex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 7. Using Quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 8. emerypharma.com [emerypharma.com]
- 9. agilent.com [agilent.com]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Analysis of 4-(2-Cyanophenylmethoxy)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Immediate Publication
A Benchmarking Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-(2-Cyanophenylmethoxy)phenylboronic acid with other commonly utilized boronic acid building blocks in the context of Suzuki-Miyaura cross-coupling reactions. This reaction is a fundamental tool in medicinal chemistry and materials science for the synthesis of biaryl and heteroaryl compounds. The choice of boronic acid can significantly impact reaction efficiency, yield, and functional group tolerance. This document aims to provide researchers with the necessary data to make informed decisions when selecting building blocks for their synthetic endeavors.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide. Its widespread use stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and generally low toxicity of the boronic acid reagents. The catalytic cycle involves three key steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.
Performance Comparison of Boronic Acid Building Blocks
The electronic and steric properties of the substituents on the phenylboronic acid ring play a crucial role in the outcome of the Suzuki-Miyaura coupling. To provide a clear comparison, the performance of this compound is benchmarked against three other widely used phenylboronic acid derivatives: the parent Phenylboronic Acid, 4-Methoxyphenylboronic acid (electron-donating substituent), and 4-Cyanophenylboronic acid (electron-withdrawing substituent).
While direct, side-by-side comparative studies under identical conditions are limited in published literature, the following tables summarize representative experimental data for the Suzuki-Miyaura coupling of these boronic acids with various aryl halides. It is important to note that reaction conditions such as the catalyst, ligand, base, and solvent system can significantly influence the outcome.
Table 1: Performance of this compound in Suzuki-Miyaura Coupling
| Aryl Halide | Catalyst | Base | Solvent | Time (h) | Yield (%) | Reference |
| Aryl Bromide | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 12 | 85 | [Fictional Data for Illustration] |
| Aryl Chloride | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 24 | 78 | [Fictional Data for Illustration] |
Disclaimer: The data for this compound is presented for illustrative purposes, as specific experimental data for its use in Suzuki-Miyaura coupling was not available in the searched literature. The following tables contain data from published studies.
Table 2: Performance of Phenylboronic Acid in Suzuki-Miyaura Coupling
| Aryl Halide | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Pd(II)-complex 7 | KOH | H₂O | 1 | 94[1] |
| 4-Bromochlorobenzene | Pd standard solution | KOH | 95% Ethanol | 0.42 | 64[2] |
| Iodobenzene | Cu(II) Salen complex@KCC-1 | K₂CO₃ | DMF | 4 | 95[1] |
| 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 3 | ~90[3] |
Table 3: Performance of 4-Methoxyphenylboronic Acid in Suzuki-Miyaura Coupling
| Aryl Halide | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Pd(II)-complex 7 | KOH | H₂O | 6 | 75[1] |
| Iodobenzene | Pd/BC | K₂CO₃ | H₂O | Not Specified | 98 |
| Bromobenzene | LaF₃·Pd nanocatalyst | K₂CO₃ | H₂O | Not Specified | 78[4] |
| 4-Bromoanisole | Pd(II)-salan complex | Not Specified | Not Specified | Not Specified | Not Specified |
Table 4: Performance of 4-Cyanophenylboronic Acid in Suzuki-Miyaura Coupling
| Aryl Halide | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| Iodobenzene | Pd/BC | K₂CO₃ | H₂O | Not Specified | 88 |
| 4-Chlorobenzonitrile | [IPr·H][Pd(η³-cin)Cl₂] | K₂CO₃ | Ethanol | 16 | 89[5] |
| Benzylammonium salts | PdCl₂ / PPh₃ | Na₂CO₃ | Ethanol | 18-24 | 70-85[4] |
| 4-Bromonitrobenzene | LaF₃·Pd nanocatalyst | K₂CO₃ | H₂O | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction.
General Procedure for Suzuki-Miyaura Coupling:
A mixture of the aryl halide (1.0 mmol), the respective phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., a mixture of toluene and water) is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a designated time. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Mechanistic and Workflow Diagrams
To visually represent the processes involved, the following diagrams have been generated using the DOT language.
References
- 1. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Safety Operating Guide
Proper Disposal of 4-(2-Cyanophenylmethoxy)phenylboronic Acid: A Safety and Operational Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(2-Cyanophenylmethoxy)phenylboronic acid. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling: this compound, as a boronic acid derivative containing a cyanophenyl group, should be handled as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][2] All handling of this compound and its waste should be conducted in a certified chemical fume hood.
Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Consider double gloving. |
| Body Protection | A lab coat that fully covers the arms and is fastened. |
| Footwear | Closed-toe shoes. |
This data is compiled from general safety guidelines for handling boronic acid and cyanophenyl derivatives.[1][3][4][5]
Step-by-Step Disposal Procedure
1. Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1][6]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate that it is a boronic acid and cyanide-containing compound.[1][6]
2. Solid Waste Disposal:
-
Contaminated solid materials such as gloves, bench paper, and pipette tips should be placed in the designated solid hazardous waste container.
-
Sweep up any solid spills and place the material into a suitable container for disposal.[3] Avoid generating dust.[3][7]
3. Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a designated liquid hazardous waste container.
-
Do not mix with other chemical wastes unless compatibility has been confirmed. Boronic acids are incompatible with strong acids, strong bases, and oxidizing agents.[3][7] Cyanide compounds can react with acids to form highly toxic hydrogen cyanide gas.[6]
4. Decontamination of Glassware and Surfaces:
-
To decontaminate glassware and surfaces, first, use a pH 10 buffer solution.[6]
-
This should be followed by cleaning with a freshly prepared 10% bleach solution.[6]
-
All cleaning activities should be conducted within a chemical fume hood.[6]
-
The rinsate from the decontamination process must be collected as liquid hazardous waste.[1]
5. Waste Storage and Pickup:
-
Store sealed and labeled waste containers in a designated satellite accumulation area.[1]
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.[1]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
It is crucial to always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and requirements regarding hazardous waste disposal.
References
Personal protective equipment for handling 4-(2-Cyanophenylmethoxy)phenylboronic acid
This guide provides crucial safety and logistical information for the handling and disposal of 4-(2-Cyanophenylmethoxy)phenylboronic acid. The following procedures are based on best practices for handling boronic acid derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information.
Immediate Safety Precautions
When handling this compound, immediate and strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for closely related compounds such as 4-Cyanophenylboronic acid, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2][3]
Hygiene Measures:
-
Avoid all personal contact, including the inhalation of dust or vapors.[2]
-
Wash hands thoroughly with soap and water after handling and before breaks.[2][3][4][5]
-
Remove any contaminated clothing immediately and wash it before reuse.[1][2]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[2][3][9] | To protect eyes from contact, which can cause serious irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed immediately upon contamination.[2][3][4] | To prevent skin contact and potential irritation.[1][2] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[2][3] | To protect skin from accidental splashes or spills.[3] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][3] | To prevent respiratory tract irritation.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling:
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[2]
-
Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed container.
-
Container Labeling: The label should clearly identify the contents as "Hazardous Waste" and include the chemical name.
-
Disposal Route: Dispose of the waste through your institution's hazardous waste management program. Do not empty into drains.[1]
Emergency Procedures: Spill and Exposure
In Case of a Spill:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[2]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[2][9]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][2][9]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[2]
-
Report: Report the spill to the appropriate safety personnel.[2]
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][4][10]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[10]
Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. file.bldpharm.com [file.bldpharm.com]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
